Product packaging for MUC1-VNTR1(Cat. No.:)

MUC1-VNTR1

Cat. No.: B1575028
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MUC1-VNTR1 is a synthetic peptide representing a single tandem repeat unit of the Mucin 1 (MUC1) protein's Variable Number Tandem Repeat (VNTR) region. MUC1 is a transmembrane glycoprotein that is overexpressed and aberrantly glycosylated in a wide range of epithelial carcinomas, including pancreatic, breast, ovarian, and lung cancers . In normal cells, the VNTR region is heavily glycosylated, but in malignant cells, this glycosylation is often incomplete, exposing novel peptide epitopes that are recognized by the immune system . The this compound peptide, typically featuring the core 20-amino acid sequence, contains immunodominant epitopes that can be targeted by cytotoxic T lymphocytes (CTLs) . This makes it a critical reagent for the research and development of novel cancer immunotherapies, including DNA vaccines . Studies have demonstrated that dendritic cells (DCs) transfected with MUC1-VNTR constructs can mature and effectively activate autologous T-cells, leading to a specific cytotoxic response against MUC1-positive tumor cells . The primary research value of this compound lies in its application for probing immune responses, optimizing antigen presentation, and evaluating the efficacy of therapeutic vaccines designed to direct the immune system against tumors that express MUC1. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other clinical applications.

Properties

sequence

PDTRPAPGSTAPPAHGVTSA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Molecular Architecture and Genetic Features of Muc1 Vntr1

Genetic Organization of the MUC1 Gene

The Mucin 1 (MUC1) gene is a critical protein-coding gene located on the long arm of human chromosome 1 at position 1q21-q22. nih.govsinobiological.com This gene is comprised of seven exons and six introns. nih.govresearchgate.net The sizes of these exons and introns are detailed in the table below.

Genetic Element Size (base pairs)
Exon 186
Intron 13169
Exon 2Varies (2-6 kb)
Intron 2163
Exon 3129
Intron 3158
Exon 493
Intron 4240
Exon 593
Intron 5153
Exon 6102
Intron 6211
Exon 7599

Exon 1 encodes for a signal sequence. researchgate.netresearchgate.net The defining feature of the MUC1 gene, the Variable Number of Tandem Repeats (VNTR) region, is encoded by exon 2. nih.govresearchgate.net Exons 4 through 7 encode the transmembrane and cytoplasmic domains of the MUC1 protein. nih.govresearchgate.net

The VNTR region within exon 2 is a minisatellite repetitive region characterized by a high GC content of over 80%. genomicsengland.co.ukbiorxiv.org This region consists of a variable number of tandemly repeated sequences, with each repeat unit being 60 base pairs in length, which translates to a 20-amino acid motif. researchgate.netbiorxiv.orgnih.gov The number of these repeats can range from 20 to 125, leading to significant size polymorphisms of the MUC1 gene and protein among individuals. biorxiv.orgnih.govmedlineplus.gov This variability in the number of repeats contributes to the extensive variation in the amino acid composition of the MUC1 protein's extracellular domain. biorxiv.org Due to its highly repetitive and polymorphic nature, as well as its high GC content, the MUC1 VNTR region presents considerable challenges for genetic analysis. biorxiv.org

Transcriptional and Post-Transcriptional Regulation of MUC1-VNTR1

The MUC1 gene undergoes extensive alternative splicing, giving rise to a multitude of mRNA isoforms. nih.govnih.gov This process significantly enhances the diversity of the MUC1 proteome. nih.gov Various types of alternative splicing events have been identified, including exon skipping, the use of alternative 5' and 3' splice sites, and intron retention. nih.gov

Exon skipping is the most frequent alternative splicing event, commonly involving exons 3, 4, and 5, with exon 4 exhibiting the highest rate of being skipped. nih.gov In many of the alternatively spliced isoforms, the VNTR region in exon 2 is recognized as an intron and is spliced out, utilizing a fixed 5' splice site but variable 3' splice sites. nih.govnih.gov This results in shorter MUC1 isoforms that lack the VNTR domain. nih.gov Well-known short isoforms that lack the VNTR include MUC1/X, MUC1/Y, and MUC1/Z. nih.gov

The table below summarizes the common types of alternative splicing observed in the MUC1 gene.

Splicing Mechanism Affected Exons/Introns Resulting Isoform Characteristic
Exon SkippingE3, E4, E5Generation of shorter MUC1 isoforms.
Alternative 5' Splice Sites-Variation in the N-terminal sequence.
Alternative 3' Splice SitesIntron 1Can produce different signal peptide coding sequences. nih.gov
Intron RetentionIntron 1, Intron 6Inclusion of intronic sequences in the mature mRNA.

Single nucleotide polymorphisms within the MUC1 gene can significantly influence mRNA splicing and the resulting protein isoforms. A notable example is the SNP rs4072037 (an A/G polymorphism) located in exon 2. oup.comelsevierpure.com This SNP has been shown to regulate the selection of 3' splice sites in intron 1, leading to the production of different MUC1 short isoform proteins. nih.govnih.gov Specifically, this polymorphic nucleotide can dictate which of two neighboring splice acceptor sites for exon 2 is utilized, an effect that is allele-dependent. oup.com The identity of the nucleotide at this position is often correlated with the size class of the MUC1 alleles. oup.com The A allele of rs4072037 has been associated with altered MUC1 expression and an increased risk for certain types of gastric cancer. frontiersin.org

Translational Aspects and Protein Domain Organization of this compound

The translation of the full-length MUC1 mRNA results in a single polypeptide that undergoes subsequent processing. oup.com The MUC1 protein has a distinct domain organization. researchgate.netresearchgate.net It is a type I transmembrane protein, meaning it has a single transmembrane domain with its N-terminus oriented towards the extracellular space and its C-terminus in the cytoplasm. nih.gov

The major domains of the MUC1 protein are:

Signal Peptide: An N-terminal sequence that directs the protein to the secretory pathway. researchgate.net

Variable Number of Tandem Repeats (VNTR) Domain: This large, extracellular domain is encoded by exon 2 and is rich in serine, threonine, and proline residues, making it a heavily O-glycosylated region. researchgate.netuzh.ch This domain can extend 300-500 nm from the cell surface. nih.gov

SEA Domain: A domain located between the VNTR and the transmembrane domain that is a site for proteolytic cleavage. nih.govresearchgate.net

Transmembrane (TM) Domain: Anchors the protein in the cell membrane. nih.govresearchgate.net

Cytoplasmic Tail (CT): A short intracellular domain that contains phosphorylation sites and is involved in cell signaling. nih.govmedlineplus.gov

Following translation, the MUC1 precursor protein is cleaved in the SEA domain within the Golgi apparatus. oup.com This results in a heterodimeric complex composed of a large extracellular α-subunit (containing the VNTR) non-covalently linked to a smaller β-subunit that includes the transmembrane and cytoplasmic domains. nih.govgenecards.org

Alternative translation initiation can also occur. For instance, an alternate reading frame of the MUC1 mRNA can lead to the production of a novel protein termed MUC1-ARF, which lacks the transmembrane and cytoplasmic domains and is localized to the nucleus. plos.org

The table below provides a summary of the MUC1 protein domains and their functions.

Protein Domain Encoded by Exon(s) Location Primary Function
Signal Peptide1N-terminusDirects protein to secretory pathway.
VNTR2ExtracellularHeavily glycosylated, forms a protective barrier. medlineplus.gov
SEA-ExtracellularSite of proteolytic cleavage.
Transmembrane4-7Cell MembraneAnchors protein in the membrane.
Cytoplasmic Tail4-7IntracellularInvolved in signal transduction. sinobiological.commedlineplus.gov

N-Terminal Domain Features: Signal Peptide, VNTR, and SEA Domain

The N-terminal region of the MUC1 protein is extracellular and consists of several key functional domains. nih.gov It begins with a signal peptide that directs the nascent polypeptide chain into the endoplasmic reticulum for further processing. researchgate.net The most notable feature of the N-terminus is the VNTR domain. This region is composed of a variable number of 20-amino acid repeats, with the sequence HGVTSAPDTRPAPGSTAPPA being highly conserved. nih.gov These repeats are rich in proline, threonine, and serine residues, which are sites for extensive O-glycosylation. nih.govwikipedia.org The number of these tandem repeats can range from 25 to 125, contributing to the significant size polymorphism of the MUC1 protein. researchgate.net

Following the VNTR domain is the SEA (Sea urchin sperm protein, Enterokinase, and Agrin) domain, a highly conserved module of about 120 amino acids found in several mucin-like proteins. researchgate.netnih.gov This domain is crucial for the subsequent processing of the MUC1 protein.

C-Terminal Domain Components: Extracellular, Transmembrane, and Cytoplasmic Segments

The C-terminal subunit of MUC1 is composed of a 58-amino acid extracellular domain, a 28-amino acid single-pass transmembrane domain, and a 72-amino acid cytoplasmic tail. researchgate.net The extracellular portion of the C-terminal domain is involved in the formation of a heterodimer with the N-terminal subunit. nih.gov The transmembrane domain anchors the protein to the cell membrane, while the cytoplasmic tail is involved in intracellular signaling pathways. researchgate.netmedlineplus.govmedlineplus.gov

Autoproteolytic Cleavage and Heterodimer Formation

Soon after its synthesis in the endoplasmic reticulum, the full-length MUC1 precursor protein undergoes an autoproteolytic cleavage event within the SEA domain. nih.govnih.gov This cleavage occurs at a specific site within a conserved GSVVV motif. nih.govnih.gov This process is autocatalytic and is thought to be driven by conformational strain during protein folding. nih.govrcsb.org

The cleavage results in the formation of two subunits: the large N-terminal subunit (MUC1-N), which includes the VNTR domain, and the smaller C-terminal subunit (MUC1-C), which contains the transmembrane and cytoplasmic domains. wikipedia.orgnih.gov These two subunits remain associated through a strong, non-covalent interaction, forming a stable heterodimer that is then transported to the cell surface. nih.govnih.govresearchgate.net

Genetic Variants and Polymorphisms Associated with this compound

The MUC1 gene, particularly its VNTR region, is highly polymorphic, giving rise to various genetic variants with significant clinical implications.

Frameshift Mutations within the VNTR Region

Frameshift mutations within the MUC1 VNTR are a known cause of Autosomal Dominant Tubulointerstitial Kidney Disease (ADTKD-MUC1). elifesciences.orgnih.gov These mutations typically involve the insertion or deletion of a small number of nucleotides, leading to a shift in the reading frame during protein translation. nih.gov A common mutation is the insertion of a single cytosine (C) into a stretch of seven cytosines within a VNTR motif. researchgate.net This results in the production of a truncated and altered protein, termed MUC1fs (MUC1 frameshift), which lacks the transmembrane and cytoplasmic domains. nih.govresearchgate.net This aberrant protein accumulates within the cell, leading to cellular toxicity and kidney disease. elifesciences.orgnih.gov Research has identified at least nine distinct types of frameshift mutations on 52 different mutated VNTR alleles. elifesciences.orgbiorxiv.org

Implications of VNTR Length Polymorphisms in Genetic Traits

The number of tandem repeats in the MUC1 VNTR region varies significantly among individuals, a phenomenon known as length polymorphism. oup.comnih.gov In the European population, the number of repeats can range from approximately 20 to 120, with 40 and 80 repeats being the most common. oup.com Studies have shown that the length of the MUC1 VNTR is associated with various genetic traits and disease susceptibilities. For instance, longer VNTR alleles have been linked to an increased risk of certain kidney-related conditions, such as gout and chronic tubulointerstitial nephritis. uzh.ch The length of the VNTR can influence the size and glycosylation pattern of the MUC1 protein, which in turn can affect its function as a protective barrier and its role in cell signaling. uzh.chresearchgate.net

MUC1 VNTR Allele Size Distribution
Allele Size Range (kb)Frequency Distribution
2.6 - 8Bimodal, with common peaks around 3.6 and 5.6 kb

Consequences of Cytosine Insertions on MUC1fs Protein Production

The insertion of a single cytosine within the MUC1 VNTR, a common cause of ADTKD-MUC1, has profound consequences at the molecular level. nih.govgenomicsengland.co.uknih.govbroadinstitute.orgcaltech.edu This frameshift mutation leads to the creation of a premature stop codon shortly after the VNTR domain. researchgate.netresearchgate.netmit.edu As a result, the translated protein, MUC1fs, is truncated and contains a novel amino acid sequence C-terminal to the mutation site. nih.gov Crucially, MUC1fs lacks the SEA domain necessary for proper cleavage and the C-terminal components required for membrane anchoring and intracellular signaling. nih.govresearchgate.net This aberrant protein is retained within the cell, where it accumulates and is believed to exert a toxic effect, ultimately leading to the development of kidney disease. elifesciences.orgnih.gov While the most common mutation is a duplication of a cytosine in a 7-cytosine tract, other frameshift mutations have been identified that result in the production of the identical toxic MUC1fs protein. genomicsengland.co.uk

Summary of this compound Genetic Variations and Their Consequences
Genetic VariationMolecular ConsequenceAssociated Phenotype/Disease
Frameshift Mutations (e.g., Cytosine insertion)Production of truncated MUC1fs protein lacking transmembrane and cytoplasmic domains. nih.govresearchgate.netAutosomal Dominant Tubulointerstitial Kidney Disease (ADTKD-MUC1). elifesciences.orgnih.gov
VNTR Length PolymorphismsVariation in the size and glycosylation of the MUC1 protein. uzh.chAssociation with risk for gout and chronic tubulointerstitial nephritis. uzh.ch

Post Translational Modifications and Functional Implications of Muc1 Vntr1

Glycosylation Patterns of MUC1-VNTR1

Glycosylation is the most prominent post-translational modification of this compound, contributing to 50-90% of its total molecular weight. This process involves the enzymatic addition of carbohydrate chains (glycans) to the protein backbone and is categorized into O-linked and N-linked glycosylation.

The variable number of tandem repeats (VNTR) region of MUC1 is characterized by a high density of O-linked glycans. Each 20-amino acid repeat sequence (HGVTSAPDTRPAPGSTAPPA) contains five potential sites for O-glycosylation on serine and threonine residues. nih.govoup.com In healthy epithelial tissues, these sites are typically decorated with long, branched carbohydrate chains. nih.gov

The initiation of O-glycosylation is a critical step, catalyzed by a family of enzymes known as polypeptide N-acetyl-α-galactosaminyltransferases (GalNAc-Ts). These enzymes transfer N-acetylgalactosamine (GalNAc) to the serine and threonine residues within the VNTR. nih.gov The initial attachment of GalNAc is followed by the stepwise addition of other monosaccharides, such as galactose, N-acetylglucosamine, and sialic acid, to form complex branched structures.

Summary of O-Glycosylation Sites in this compound Repeat
Amino Acid Position (within 20-amino acid repeat)Amino AcidGlycosylation Potential
3SerinePotential O-glycosylation site
4ThreoninePotential O-glycosylation site
5SerinePotential O-glycosylation site
15SerinePotential O-glycosylation site
16ThreoninePotential O-glycosylation site

While the VNTR region is dominated by O-glycosylation, MUC1 also undergoes N-glycosylation at five potential sites located outside of the tandem repeats. nih.govoup.com Four of these sites are situated in the N-terminal domain, and one is in the extracellular domain of the C-terminal subunit. nih.gov N-linked glycosylation involves the attachment of an oligosaccharide chain to the amide nitrogen of asparagine residues. nih.gov

This type of glycosylation is crucial for the proper folding, intracellular sorting, membrane trafficking, and secretion of the MUC1 protein. nih.govoup.comscilit.com The composition of N-glycans on MUC1 can include high-mannose structures as well as more complex and hybrid-type glycans. scilit.com

The glycosylation of this compound is a highly regulated process controlled by the expression and activity of a suite of glycosyltransferases and glycosidases. The family of polypeptide GalNAc-transferases (GalNAc-Ts) plays a pivotal role in initiating O-glycosylation. Different isoforms of GalNAc-Ts exhibit distinct specificities for the various serine and threonine residues within the VNTR, thereby controlling the site-specific pattern of glycosylation. nih.gov For instance, certain GalNAc-T isoforms are primarily responsible for glycosylating specific sites within the tandem repeat sequence. nih.gov The subsequent elongation and branching of the O-glycan chains are carried out by other glycosyltransferases, such as galactosyltransferases and sialyltransferases. The coordinated action of these enzymes determines the final structure of the glycans on the MUC1 protein.

Aberrant Glycosylation in Pathological Contexts (Research Focus)

In various pathological conditions, most notably cancer, the glycosylation pattern of this compound is dramatically altered. This aberrant glycosylation is considered a hallmark of many epithelial cancers.

A common feature of MUC1 in cancer cells is hypo-glycosylation, which results in the presence of shorter, truncated O-glycan chains. nih.gov This is often due to a decrease in the activity of enzymes responsible for glycan chain elongation or an increase in the expression of certain sialyltransferases. Consequently, tumor-associated MUC1 (TA-MUC1) displays an abundance of simple, truncated carbohydrate structures that are rare or absent in normal tissues. mdpi.com

These truncated glycans are often referred to as tumor-associated carbohydrate antigens (TACAs). nih.gov Prominent examples include the Tn antigen (GalNAcα1-O-Ser/Thr), the sialyl-Tn (sTn) antigen (Neu5Acα2-6GalNAcα1-O-Ser/Thr), and the Thomsen-Friedenreich (T) antigen (Galβ1-3GalNAcα1-O-Ser/Thr). nih.govoup.com The expression of these TACAs on MUC1 has been associated with cancer progression, metastasis, and poor prognosis.

Common Truncated O-Glycans on this compound in Cancer
AntigenStructureAssociated Pathology
Tn AntigenGalNAcα1-O-Ser/ThrFrequently expressed in various carcinomas. mdpi.com
Sialyl-Tn (sTn) AntigenNeu5Acα2-6GalNAcα1-O-Ser/ThrAssociated with increased metastatic potential and poor prognosis. nih.gov
Thomsen-Friedenreich (T) AntigenGalβ1-3GalNAcα1-O-Ser/ThrExpressed in many adenocarcinomas. mdpi.com

In its normally heavily glycosylated state, the peptide core of the MUC1-VNTR is largely masked by the dense array of carbohydrate chains. The hypo-glycosylation that occurs in cancer cells leads to the unmasking of the underlying polypeptide backbone. nih.gov This exposes cryptic peptide epitopes within the tandem repeat sequence that are normally hidden from the immune system. nih.gov

The exposure of these novel peptide and glycopeptide epitopes makes tumor-associated MUC1 immunogenic. mdpi.com The immune system can recognize these unmasked regions as foreign, leading to the generation of antibodies and T-cell responses against the cancer cells. nih.gov For example, the immunodominant DTR motif within the VNTR becomes accessible to antibodies when glycosylation is truncated. rsc.org These exposed cryptic epitopes represent attractive targets for the development of cancer immunotherapies, such as vaccines and antibody-based treatments. nih.gov

Other Key Post-Translational Modifications of MUC1-VNTR

Post-translational modifications (PTMs) are crucial enzymatic processes that occur after a protein is synthesized, expanding its functional diversity. These modifications can alter a protein's physical and chemical properties, influencing its conformation, stability, localization, and interaction with other molecules. nih.gov For the MUC1 protein, particularly its C-terminal subunit (MUC1-C), PTMs are critical in regulating its multifaceted roles in cellular signaling, adhesion, and pathogenesis.

Phosphorylation of the MUC1 Cytoplasmic Tail

The cytoplasmic tail of MUC1 (MUC1-CT) is a hub for intracellular signaling, containing multiple serine, threonine, and tyrosine residues that are targets for phosphorylation. nih.govnih.gov This modification is a key mechanism for modulating MUC1's interaction with a host of signaling proteins, thereby influencing downstream cellular pathways. nih.gov The phosphorylation status of MUC1-CT is dynamic and can be influenced by growth factors and cytokines, leading to changes in cell behavior. nih.gov

Research has identified several kinases that phosphorylate the MUC1-CT. In pancreatic adenocarcinoma cells, for example, the Met receptor tyrosine kinase has been shown to phosphorylate a tyrosine residue in the YHPM motif of the MUC1-CT. nih.gov Similarly, the Epidermal Growth Factor Receptor (EGFR) and c-Src are known to phosphorylate tyrosine residues within the MUC1-CT. aacrjournals.orgresearchgate.net While EGFR activation leads to phosphorylation of the MUC1-CT, studies suggest this may occur indirectly through the activation of downstream kinases like c-Src. aacrjournals.org The phosphorylation of MUC1-CT by these kinases can enhance its interaction with other signaling molecules, including p53 and β-catenin, and affect pathways like the extracellular signal-regulated kinase 1/2 (ERK1/2) and nuclear factor-kappaB (NF-κB). nih.govnih.govaacrjournals.org

KinasePhosphorylation Site/MotifCellular ContextKey Finding
Met Tyrosine at YHPMPancreatic Cancer CellsPhosphorylation enhances interaction with p53 and facilitates nuclear localization of MUC1-CT. nih.gov
EGFR Tyrosine ResiduesPancreatic AdenocarcinomaEGF stimulation leads to MUC1-CT phosphorylation, potentially via downstream activation of c-Src. aacrjournals.org
c-Src Tyrosine at YEKVIn vitro / Pancreatic CancerDirectly phosphorylates MUC1-CT; its activity is downstream of many receptor tyrosine kinases. aacrjournals.org
PKC-δ Serine/Threonine/TyrosineBreast Cancer Cells / T LymphocytesKnown to phosphorylate MUC1-CT, modulating its association with signal transducers. aacrjournals.orgaacrjournals.org
GSK-3β Serine/ThreonineBreast Cancer Cells / T LymphocytesPhosphorylates MUC1-CT, influencing interactions with proteins like β-catenin. aacrjournals.orgaacrjournals.org

Ubiquitination and Proteolytic Processing

Beyond phosphorylation, the function and stability of MUC1 are regulated by ubiquitination and proteolytic processing. Ubiquitination is a PTM where ubiquitin, a small regulatory protein, is attached to a substrate protein, often targeting it for degradation by the proteasome. youtube.com This process is critical for controlling the levels of protein expression and is carried out by a cascade of enzymes, culminating in an E3 ubiquitin ligase that transfers ubiquitin to the target. nih.gov

Research has identified that the MUC1-C oncoprotein is a target for ubiquitination. The peroxisome proliferator-activated receptor-gamma (PPARγ) acts as an E3 ubiquitin ligase that directly binds to MUC1-C and promotes its degradation through the proteasome system. nih.gov This action of PPARγ is independent of its transcriptional activity and serves to terminate MUC1-C-mediated signaling, thereby inhibiting cell proliferation. nih.gov

MUC1 also undergoes a series of proteolytic processing steps that are fundamental to its maturation and function. Soon after synthesis, the full-length MUC1 precursor undergoes autoproteolytic cleavage in the SEA (Sea urchin sperm protein, Enterokinase, and Agrin) domain. nih.govmdpi.com This cleavage generates the large N-terminal subunit (MUC1-N) and the smaller C-terminal subunit (MUC1-C), which remain tightly associated at the cell surface. mdpi.comelsevier.com A portion of MUC1 at the cell surface can be subjected to a second cleavage event by "sheddases," such as metalloproteases, which releases the large extracellular domain into the surroundings. nih.govnih.gov The remaining membrane-bound MUC1-C fragment can then undergo a third proteolytic step, an intramembrane cleavage mediated by γ-secretase, which releases the MUC1-CT into the cytoplasm. nih.gov

ProcessKey Enzyme(s)Subunit TargetedOutcome
Ubiquitination PPARγ (E3 Ubiquitin Ligase)MUC1-CTargets MUC1-C for proteasome-dependent degradation, terminating its signaling. nih.gov
Autoproteolysis MUC1 itself (autocatalytic)Full-length MUC1 precursor (in SEA domain)Cleavage into MUC1-N and MUC1-C subunits, forming a stable heterodimer. nih.govmdpi.com
Shedding TACE/ADAM17 (Sheddase)MUC1-N (extracellular domain)Release of the soluble MUC1-N ectodomain from the cell surface. nih.govnih.gov
Intramembrane Cleavage γ-secretaseMUC1-C (transmembrane fragment)Release of the MUC1 cytoplasmic tail into the cell interior. nih.gov

Significance of PTMs in Protein Activity and Localization

The various post-translational modifications of MUC1 are not isolated events but are integral to the regulation of its biological activity and subcellular localization. These modifications enable the cell to rapidly control MUC1's function in response to external and internal cues. nih.gov

The phosphorylation of the MUC1 cytoplasmic tail is a primary switch that governs its activity as a signaling molecule. For instance, tyrosine phosphorylation is required for the activation of the downstream ERK1/2 pathway. nih.govresearchgate.net Changes in the phosphorylation state of MUC1-CT directly modulate its binding affinity for other proteins. nih.gov Met-mediated phosphorylation enhances MUC1's interaction with the tumor suppressor p53, while phosphorylation by c-Src or EGFR can alter its association with β-catenin. nih.govaacrjournals.org These phosphorylation-dependent interactions are critical for regulating gene transcription, cell proliferation, motility, and cell-cell adhesion. nih.govnih.govnih.gov

PTMs also play a significant role in dictating the localization of MUC1 and its signaling-active cytoplasmic domain. While MUC1 is typically expressed at the apical surface of epithelial cells, in cancer it is often overexpressed and loses this polarized localization, appearing throughout the cytoplasm and on the entire cell membrane. nih.govnih.gov This altered localization is closely linked to its modified state. For example, stimulation by hepatocyte growth factor (HGF) can facilitate the nuclear translocation of the phosphorylated MUC1-CT. nih.gov The MUC1-CT has also been found to localize to the mitochondria, where it can influence the intrinsic apoptotic pathway. nih.govspandidos-publications.com The proteolytic processing cascade is also inherently tied to localization; sheddase activity releases the ectodomain externally, while γ-secretase cleavage liberates the cytoplasmic tail internally, allowing it to potentially translocate to the nucleus or other organelles to regulate cellular functions. mdpi.comnih.gov

PTM TypeEffect on ActivityEffect on Localization
Phosphorylation Modulates interaction with signaling partners (p53, β-catenin); Activates downstream pathways (ERK1/2, NF-κB). nih.govnih.govnih.govFacilitates nuclear translocation of the cytoplasmic tail. nih.gov
Ubiquitination Terminates MUC1-C signaling activity by targeting it for proteasomal degradation. nih.govPrevents accumulation by promoting degradation.
Proteolytic Processing Generates the functional heterodimer; Releases the signaling-active cytoplasmic domain from the membrane. nih.govnih.govReleases MUC1-N ectodomain into extracellular space; Liberates MUC1-CT into the cytoplasm, allowing potential translocation to the nucleus and mitochondria. nih.govnih.gov

Cellular and Systemic Roles of Muc1 Vntr1 in Biological Processes

MUC1-VNTR1 Involvement in Intracellular Signaling Pathways

MUC1's involvement in intracellular signaling is extensive, influencing pathways critical for cell proliferation, survival, and differentiation. The altered glycosylation and overexpression of MUC1, including its VNTR region, are key to its roles in these pathways.

Interactions with Receptor Tyrosine Kinases (e.g., EGFR, MET)

MUC1, through its various domains including the VNTR region, engages in significant interactions with Receptor Tyrosine Kinases (RTKs), modulating their activity and downstream signaling.

Epidermal Growth Factor Receptor (EGFR): MUC1 interacts with EGFR, and this interaction is particularly relevant in breast and ovarian cancers spandidos-publications.comresearchgate.net. In the presence of an EGFR ligand, the binding of galectin-3 to the extracellular domain of MUC1 can induce polarization of the MUC1 cell surface, leading to increased MUC1-EGFR interaction. This, in turn, promotes homo- and heterodimerization and activation of EGFR creative-diagnostics.com. MUC1 can also enhance EGFR promoter activity, increase EGFR mRNA and protein levels, inhibit EGFR degradation, and mediate EGFR localization within the nucleus, thereby affecting its interaction with transcriptionally active promoter regions creative-diagnostics.com. Furthermore, the MUC1-C subunit promotes EGFR-dependent activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, contributing to EGFR-mediated tumorigenesis jcancer.org. Dysregulation of the EGFR-MUC1-NEU1 axis has been implicated in decreased autophagy in triple-negative breast cancer (TNBC) researchgate.net.

MET (Hepatocyte Growth Factor Receptor): While direct interactions of this compound with MET are not as extensively detailed as with EGFR, studies indicate that the broader MUC1 protein is involved in MET signaling. Activation of MET by Hepatocyte Growth Factor (HGF) stimulation induces a physical association between the MUC1 cytoplasmic tail (MUC1-CT) and MET. This association leads to phosphorylation of MUC1-CT at its YHPM motif, which then enables its interaction with the transcription factor p53 nih.gov. This suggests that MUC1 can act as a modulator in MET-driven signaling, influencing cellular processes through its cytoplasmic domain.

Crosstalk with Transcription Factors (e.g., p53, STAT1, HIFα, NF-κB, β-catenin)

This compound, as part of MUC1, plays a critical role in modulating the activity of several key transcription factors, thereby influencing gene expression and cellular fate.

p53: The MUC1 cytoplasmic tail (MUC1-CT) can directly interact with p53 spandidos-publications.comresearchgate.netspandidos-publications.comalliancegenome.orgnih.gov. This direct binding to the regulatory domain of p53 is associated with enhanced transcription of growth arrest genes and a reduction in apoptosis spandidos-publications.com. MUC1 has been shown to inhibit the cellular response to DNA damage that is mediated by p53 spandidos-publications.com. Additionally, MUC1-C contributes to immune evasion by suppressing the p53 signaling pathway thno.org. Interestingly, mucin-type core 3 O-glycan can induce p53 gene transcription by inhibiting the nuclear translocation of MUC1-C thno.org.

STAT1 (Signal Transducer and Activator of Transcription 1): MUC1-C associates with STAT1 through direct binding of its cytoplasmic domain to the STAT1 DNA-binding domain. This interaction promotes the activation of STAT1 target genes, including MUC1 itself jcancer.org. MUC1-C also activates the inflammatory interferon-gamma (IFN-γ)-driven JAK1-STAT1-IRF1 pathway, which contributes to immunosuppression tandfonline.commdpi.com. Furthermore, specific MUC1 splice variants, such as MUC1/SEC, have been shown to downregulate urokinase Plasminogen Activator (uPA) levels via a STAT1-dependent pathway oup.com. The MUC1 cytoplasmic domain generally exhibits crosstalk with STAT1 researchgate.net.

HIFα (Hypoxia-Inducible Factor alpha): MUC1 acts as a modulator of the hypoxic response by regulating the expression, stability, and activity of HIF-1α nih.govd-nb.info. MUC1 physically interacts with HIF-1α to stabilize the protein and subsequently binds to the promoter regions of various glycolytic genes, enhancing their expression in a hypoxia-dependent manner nih.govd-nb.info. MUC1 expression has been linked to hypoxia signaling, and the stabilization of HIF can lead to increased MUC1 expression nih.govlife-science-alliance.org. The MUC1 cytoplasmic domain is known to crosstalk with HIFα researchgate.net.

NF-κB (Nuclear Factor-kappa B): The extracellular domain, specifically the VNTR region of MUC1, plays an intracellular role in activating the NF-κB pathway oncotarget.comwaocp.orgnih.gov. MUC1 activates NF-κB in tumor cells and, in a complex with NF-κB p65, translocates to the nucleus, where it promotes the transcription of proinflammatory cytokines nih.govnih.gov. MUC1-C directly binds to NF-κBp65 via its GGSSLSY motif, forming a complex that increases the proportion of NF-κB on the promoter of target genes, thereby activating the NF-κB pathway creative-diagnostics.com. Oncogenic MUC1 also promotes the phosphorylation and degradation of IκBα through its association with IKKβ and IKKγ mdpi.com.

β-catenin: MUC1-C directly binds to β-catenin, leading to the stabilization of the β-catenin/TCF4 complex and promoting the activation of Wnt target genes such as cyclin D1 and MYC creative-diagnostics.comspandidos-publications.com. MUC1 enhances the activation of β-catenin and p120catenin, influencing their subcellular localization and collectively regulating the Wnt signaling pathway creative-diagnostics.com. MUC1 activates β-catenin and binds to the promoter WRE of SNAIL, increasing the nuclear translocation of SNAIL and thereby regulating Epithelial-Mesenchymal Transition (EMT) creative-diagnostics.com. The interaction between MUC1-CT and β-catenin, mediated by a SXXXXXSSL motif, induces TCF7L2 transcription factor activation and promotes cyclin D1 expression oncotarget.com. MUC1-C can also suppress the Hippo pathway by activating Yes-associated protein (YAP), and its interaction with YAP induces the formation of YAP/β-catenin complexes, further promoting MYC expression thno.org. The interaction between MUC1 and β-catenin is regulated by glycogen (B147801) synthase kinase oup.com.

Modulation of MAPK and JNK Pathways

This compound, as part of the MUC1 protein, significantly modulates the activity of the Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, which are crucial for cellular responses to various stimuli.

MAPK Pathway: MUC1 can activate intracellular signaling pathways, including the Ras/MAPK pathway biochempeg.comnih.govnih.gov. MUC1 contributes to the growth and survival of pancreatic cancer cells by activating the MAPK pathway, and pharmacological inhibition of this pathway can suppress the proliferation of MUC1-expressing cells nih.gov. MUC1 also mediates the production of growth factors that promote the activation of the MAPK pathway nih.gov. The cytoplasmic domain of MUC1 has been shown to associate with c-Src tyrosine kinase and activate ERK1/2 in vivo, and indirectly activate ERK2 via Ras and MEK in vitro um.es.

JNK Pathway: MUC1 activates JNK1 and has been observed to inhibit cisplatin-induced apoptosis in human colon cancer HCT116 cells nih.gov. Overexpression of MUC1 contributes to increased activation of JNK1 and its target c-Jun following treatment with genotoxic anticancer agents spandidos-publications.com. MUC1 overexpression has been linked to the progression and tumorigenesis of hepatocellular carcinoma (HCC) through the JNK/TGF-β signaling pathway nih.govfrontiersin.org. Furthermore, MUC1 can modulate Smad3 signaling by directly binding to and activating JNK in HCC cells oncotarget.com.

Compound Names and PubChem CIDs

Below is a table listing the chemical compounds and relevant proteins mentioned in this article, along with their corresponding PubChem CIDs where applicable. For large biomolecules like proteins, a direct PubChem CID (which typically applies to small chemical compounds) is not assigned. Instead, their gene IDs or related interacting small molecules are listed.

Compound Name / ProteinPubChem CID (if applicable)Notes
MUC1168288519 (MUC1-related TCM ingredient)MUC1 is a protein; its gene ID is 4582 sigmaaldrich.com. PubChem CIDs are for small molecules.
EGFRN/AEpidermal Growth Factor Receptor is a protein.
METN/AMET is a protein.
p53N/Ap53 is a protein.
STAT1N/ASTAT1 is a protein.
HIFα (HIF1A)N/AHypoxia-Inducible Factor alpha is a protein.
NF-κB (p65)N/ANuclear Factor-kappa B p65 subunit is a protein.
β-catenin (CTNNB1)N/Aβ-catenin is a protein.
MAPKN/A (family of kinases)Specific MAPK inhibitors have CIDs (e.g., SB 203580: 176155 frontiersin.org; Ralimetinib: 11570805 mdpi.com).
JNKN/A (family of kinases)Specific JNK inhibitors have CIDs (e.g., SP600125: 8515 tandfonline.com; JNK-IN-5A: 766949 creative-diagnostics.com).
Galectin-3N/AGalectin-3 is a protein.
IKKβN/AIκB kinase β is a protein.
IKKγN/AIκB kinase γ is a protein.
TCF4N/AT-cell factor 4 is a protein.
MYCN/AMYC is a protein.
SNAILN/ASNAIL is a protein.
YAPN/AYes-associated protein is a protein.
TGF-βN/ATransforming Growth Factor beta is a protein.
RasN/ARas is a protein.
MEKN/AMEK (MAPK/ERK kinase) is a protein.
ERKN/AExtracellular signal-regulated kinase is a protein.
c-JunN/Ac-Jun is a protein.
PI3KN/APhosphoinositide 3-kinase is a protein.
AktN/AAkt (Protein Kinase B) is a protein.
JAKN/AJanus Kinase is a protein.
IRF1N/AInterferon Regulatory Factor 1 is a protein.
uPAN/AUrokinase Plasminogen Activator is a protein.
MMP1N/AMatrix Metalloproteinase 1 is a protein.
HGFN/AHepatocyte Growth Factor is a protein.
cyclin D1N/ACyclin D1 is a protein.
p120cateninN/Ap120catenin is a protein.
TCF7L2N/ATranscription Factor 7 Like 2 is a protein.
CRB3N/ACrumbs homolog-3 is a protein.

Data Table 1: this compound Interactions with Receptor Tyrosine Kinases

Receptor Tyrosine KinaseThis compound/MUC1 InteractionDownstream Signaling / EffectSource
EGFRMUC1-EGFR interaction increased by galectin-3 binding to MUC1 extracellular domain. MUC1 increases EGFR promoter activity, mRNA, protein levels, inhibits degradation, and mediates nuclear localization. MUC1-C promotes EGFR-dependent PI3K/Akt activation.Increased homo/heterodimerization and activation of EGFR. Contributes to EGFR-mediated tumorigenesis. Decreased autophagy in TNBC (via EGFR-MUC1-NEU1 axis). creative-diagnostics.comresearchgate.netjcancer.org
METMUC1-CT physically associates with MET upon HGF stimulation, leading to MUC1-CT phosphorylation.Modulates interaction with p53 and MMP1 expression. Enables MUC1-CT interaction with p53. nih.gov

Data Table 2: this compound Crosstalk with Transcription Factors

Transcription FactorThis compound/MUC1 InteractionDownstream Signaling / EffectSource
p53MUC1-CT directly interacts with p53 regulatory domain. MUC1-C suppresses p53 signaling. Mucin-type core 3 O-glycan inhibits MUC1-C nuclear translocation.Enhanced transcription of growth arrest genes, depletion of apoptosis. Inhibits cellular response to DNA damage mediated by p53. Plays a role in immune evasion. Induces p53 gene transcription. spandidos-publications.comresearchgate.netspandidos-publications.comalliancegenome.orgnih.govthno.org
STAT1MUC1-C directly binds to STAT1 DNA-binding domain. MUC1-C activates JAK1-STAT1-IRF1 pathway. MUC1/SEC downregulates uPA via STAT1-dependent pathway.Promotes activation of STAT1 target genes. Contributes to immunosuppression. Decreased myeloid-derived suppressor cells recruitment. jcancer.orgtandfonline.commdpi.comoup.comresearchgate.net
HIFαMUC1 physically interacts with HIF-1α. MUC1 regulates HIF-1α expression, stability, and activity.Stabilizes HIF-1α. Enhances expression of glycolytic genes in hypoxia-dependent manner. Modulates hypoxic response. researchgate.netnih.govd-nb.infonih.govlife-science-alliance.org
NF-κBVNTR region participates in NF-κB pathway activation. MUC1-NF-κB p65 complex migrates to nucleus. MUC1-C directly binds NF-κBp65. Oncogenic MUC1 promotes IκBα phosphorylation/degradation via IKKβ/IKKγ.Promotes transcription of proinflammatory cytokines (e.g., IL-6, TNF-α). Activates NF-κB pathway. creative-diagnostics.comoncotarget.comwaocp.orgnih.govnih.govmdpi.com
β-cateninMUC1-C directly binds β-catenin, stabilizes β-catenin/TCF4 complex. MUC1 enhances β-catenin/p120catenin activation. MUC1 activates β-catenin and binds SNAIL promoter. MUC1-CT interacts with β-catenin via SXXXXXSSL motif. MUC1-C activates YAP, inducing YAP/β-catenin complexes.Promotes activation of Wnt target genes (e.g., cyclin D1, MYC). Regulates Wnt signaling pathway. Regulates EMT by increasing nuclear translocation of SNAIL. Induces TCF7L2 activation and cyclin D1 expression. Promotes MYC expression. creative-diagnostics.comspandidos-publications.comthno.orgoncotarget.comoup.com

Data Table 3: this compound Modulation of MAPK and JNK Pathways

PathwayThis compound/MUC1 ModulationDownstream Signaling / EffectSource
MAPKMUC1 activates Ras/MAPK pathway. MUC1 mediates growth factor production activating MAPK. MUC1-CT associates with c-Src, activating ERK1/2.Contributes to proliferation and survival of cancer cells. Pharmacological inhibition of MAPK pathway inhibits MUC1-expressing cell proliferation. Indirectly activates ERK2 via Ras and MEK. biochempeg.comnih.govnih.govum.es
JNKMUC1 activates JNK1. MUC1 overexpression increases JNK1 and c-Jun activation. MUC1 promotes HCC progression via JNK/TGF-β pathway. MUC1 directly binds and activates JNK.Inhibits cisplatin-induced apoptosis. Decreases cellular response to apoptotic stimuli. Contributes to HCC tumorigenesis. Shifts Smad3 signaling from tumor-suppression to oncogenesis. spandidos-publications.comnih.govfrontiersin.orgoncotarget.com

Mechanistic Contributions of Muc1 Vntr1 to Disease Pathogenesis Non Clinical Focus

Role in Autosomal Dominant Tubulointerstitial Kidney Disease (ADTKD-MUC1/MCKD1)

ADTKD-MUC1 is a hereditary kidney disorder characterized by progressive tubulointerstitial fibrosis leading to end-stage renal disease (ESRD). nih.govnih.govoup.com This condition is caused by heterozygous pathogenic variants in the MUC1 gene, with the most common being a cytosine duplication within a stretch of seven cytosines in the VNTR region, resulting in the MUC1fs protein. nih.govnih.govorpha.netnephjc.comoup.com The presence of MUC1fs is considered the primary driver of the pathogenic changes observed in this disorder. nih.gov

Mechanisms of MUC1fs Protein Accumulation and Aggregation

The MUC1fs protein, unlike wild-type MUC1 which is expressed on the apical surface of epithelial cells, accumulates intracellularly. nih.govnephjc.com This accumulation is a key feature of ADTKD-MUC1. The frameshift mutation leads to a neo-peptide with a scrambled VNTR sequence and a premature stop codon, resulting in a shortened protein that lacks a C-terminal domain. nih.govdemokritos.gr This aberrant protein is retained within intracellular vesicles, particularly in the early secretory pathway, including the endoplasmic reticulum (ER)-Golgi intermediate compartment (ERGIC) and COPI/COPII vesicles. orpha.netdemokritos.grnih.govannualreviews.orgoup.comresearchgate.netlife-science-alliance.org This mislocalization and retention contribute to its accumulation and aggregation within the tubular epithelial cells of the kidney. nih.govdemokritos.grkidney.ca

Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response

The intracellular accumulation of misfolded or improperly trafficked proteins, such as MUC1fs, triggers cellular stress responses, notably endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR). dynamed.comnih.govnephjc.comnih.gov The UPR is a cellular mechanism aimed at restoring ER homeostasis by halting translation, degrading misfolded proteins, and inducing apoptosis if homeostasis cannot be re-established. nephjc.com Studies have shown that the expression of mutated genes in ADTKD, including MUC1, can lead to ER stress and UPR induction. nih.gov While MUC1fs accumulation alone might not be sufficient to cause cell damage in the presence of a fully functional UPR, impairment of specific UPR pathways, such as the ATF6 pathway, can lead to increased apoptosis. nephjc.com

Cellular Trafficking Disruptions and Lysosomal Degradation Pathways

MUC1fs protein trafficking is disrupted, leading to its retention in the early secretory pathway. demokritos.grnih.govannualreviews.orgoup.comresearchgate.net The misfolded MUC1fs exits the ER, likely in COPII vesicles, but becomes entrapped in the cis-Golgi and COPI vesicles, potentially through binding to cargo receptors like TMED9. annualreviews.orgoup.com This entrapment represents a failure in protein quality control. annualreviews.org While the protein is retained intracellularly, studies are investigating how MUC1fs is trafficked to lysosomes for degradation. kidney.ca Experimental approaches using molecules like BRD4780 have shown promise in re-routing MUC1fs from its accumulation sites towards the lysosome for degradation, suggesting potential therapeutic strategies by enhancing lysosomal degradation pathways. nih.govannualreviews.orgkidney.caoup.comresearchgate.net Understanding the precise mechanisms regulating MUC1fs trafficking to lysosomes, including the role of proteins altering vesicular membrane lipid composition, is an area of ongoing research. kidney.ca

Molecular Basis of Tubulointerstitial Damage

The intracellular accumulation and aggregation of MUC1fs protein in renal tubular epithelial cells are considered a significant pathogenic factor in ADTKD-MUC1. nih.gov This toxic accumulation leads to cellular stress, early cell death, and ultimately progressive kidney failure characterized by tubulointerstitial fibrosis and tubular atrophy. nih.govorpha.netdynamed.comnih.govnephjc.comlife-science-alliance.orgoup.com The precise mechanisms by which MUC1fs accumulation causes this damage are still being elucidated, but they are likely linked to the induction of ER stress, activation of the UPR, and disruption of normal cellular processes due to the presence of the aberrant protein. dynamed.comnih.govnephjc.com The resulting loss of nephron units and decreased glomerular filtration rate contribute to the decline in kidney function. dynamed.com

Oncogenic Properties and Tumor Progression Mechanisms (Pre-Clinical Research)

Beyond its role in ADTKD-MUC1, MUC1, particularly its altered expression and localization, has been extensively studied for its involvement in various cancers. Pre-clinical research highlights its contribution to malignant transformation and tumor progression.

Aberrant Overexpression and Polarization Loss in Malignancy

In many human epithelial malignancies, MUC1 is frequently overexpressed compared to normal tissues, often by 10-40 times on the tumor cell surface. jcancer.orgaacrjournals.orgnih.gov This overexpression is frequently associated with a poor prognosis. jcancer.orgnih.gov In normal polarized epithelial cells, MUC1 is typically expressed on the apical surface. aacrjournals.orgnih.govnih.gov However, in malignant tumors, this apical localization is lost, and MUC1 shows abnormal depolarized expression, being found over the entire cell surface and within the cytoplasm. jcancer.orgaacrjournals.orgnih.gov This loss of polarity and aberrant distribution allows MUC1 to interact with various intracellular signaling molecules and pathways that promote cell proliferation, survival, self-renewal, and metastatic invasion. jcancer.orgaacrjournals.orgresearchgate.net For instance, MUC1 can interact with proteins like β-catenin, EGFR, and src, influencing pathways critical for cell growth and survival. jcancer.orgaacrjournals.org The altered expression and localization of MUC1 in cancer contribute to its recognition as a tumor-associated antigen, making it a target for potential immunotherapies. nih.govnih.gov

Influence on Cell Proliferation, Survival, and Self-Renewal

MUC1, and specifically its C-terminal subunit (MUC1-C), is recognized as an oncoprotein that mediates critical aspects of oncogenesis, including cell proliferation, survival, and autonomous self-renewal. nih.gov In cancer cells, MUC1 often undergoes aberrant glycosylation and overexpression, impacting processes like apoptosis. mdpi.com The overexpression of MUC1-C, but not MUC1-N, is sufficient to induce transformation and resistance to stress-induced apoptosis. mdpi.com MUC1 contributes to the growth and survival of pancreatic cancer cells by activating the MAPK pathway, and inhibiting this pathway can suppress the proliferation of MUC1-expressing cells. mdpi.com Silencing MUC1 has been shown to inhibit cell proliferation, enhance cell-cell aggregation, and induce apoptosis. mdpi.com

In myeloid leukemia, MUC1 has an essential role in leukemia stem-cell function, influencing reactive oxygen species (ROS) and promoting terminal myeloid differentiation. nih.gov Silencing MUC1 in chronic myeloid leukemia (CML) cell lines is associated with decreased self-renewal capacity and differentiation towards an erythroid phenotype. nih.gov Inhibition of MUC1-C can result in the arrest of CML cell growth, induction of myeloid differentiation, and loss of survival. nih.gov Similarly, MUC1 silencing in acute myeloid leukemia (AML) cells is associated with morphological changes, altered cytokine production, and loss of engraftment capacity in murine models, consistent with induced terminal differentiation. nih.gov Evidence supports a model where MUC1 blocks terminal myeloid cell differentiation by suppressing ROS and promoting proliferation and survival. nih.gov

The capacity of breast cancer cells to form mammospheres in non-adherent culture is used as a functional characteristic of the self-renewing stem-like cell population. oncotarget.com Silencing the expression of the MUC1-C oncoprotein inhibits the growth of luminal, HER2-overexpressing, and triple-negative breast cancer cells as mammospheres. oncotarget.com Targeting MUC1-C homodimerization or inhibiting MUC1-C function also blocks self-renewal of breast cancer cells. oncotarget.com MUC1-C contributes to the self-renewal of breast cancer cells by activating the NF-κB pathway, leading to the expression of IL-8 and CXCR1. oncotarget.com Targeting MUC1-C can suppress the IL-8/CXCR1 signaling pathway and decrease self-renewal. oncotarget.com

In lung cancer cells, the release of MUC1-N domains may weaken the protective function of MUC1. bmbreports.org Due to a lack of interaction with MUC1-N, MUC1-C can be internalized and interact with transcription factors like β-catenin and phospho-STAT3. bmbreports.org This complex can translocate to the nucleus and activate the transcription of genes such as MUC1, c-Myc, and cyclin D1, which contribute to the survival and proliferation of infected cells. bmbreports.org Increased MUC1-C expression in response to SARS-CoV-2 infection may trigger the growth of lung cancer cells. bmbreports.org

Facilitation of Tumor Invasion and Metastasis

MUC1 is a transmembrane mucin frequently overexpressed in metastatic cancers and is often used as a diagnostic marker for metastatic progression. nih.govnih.gov It plays a crucial role in cancerogenesis, invasion, metastasis, and angiogenesis. mdpi.combiochempeg.comresearchgate.net The extracellular domain of MUC1 can serve as a ligand for stromal and endothelial cell adhesion receptors, while the cytoplasmic domain engages in interactions that can increase migration and invasion. nih.gov MUC1 promotes the migration and invasion of various cancers through complex regulatory mechanisms, including the regulation of factors associated with tumor cell invasion and metastasis. mdpi.com Epithelial-mesenchymal transition (EMT) can be mediated through pathways like the transforming growth factor β (TGF-β) signaling pathway to promote the invasive and migratory capabilities of cancer cells. mdpi.com MUC1-C is involved in tumor cell invasion and metastasis through intracellular signaling and modulation of related biomolecules. biochempeg.com

In gastric cancer, MUC1 is not only expressed in metastatic disease but is also highly expressed in virtually all isolated cancer cells invading throughout the stroma of the primary tumor, indicating its potential role in promoting initial spread. nih.gov High MUC1 expression is associated with invasive intraductal papillary neoplasms of the bile duct, metastatic liver cancer, and pancreas, as well as lymph node metastasis and vascular invasion in oral squamous cell carcinoma. nih.gov

Aberrantly overexpressed MUC1 increases the aggressiveness and metastatic potential of cancer. frontiersin.org MUC1 is reported to promote tumor infiltration and metastasis by enhancing the expression of vimentin, N-cadherin, and nuclear β-catenin, while suppressing E-cadherin expression in cholangiocarcinoma. amegroups.org MUC1-C has been shown to induce EMT by activating ZEB1 and NF-κB p65 signaling. amegroups.org Reduced glycosylation levels of MUC1 diminish tumor cell adhesion strength, promoting conditions conducive to tumor metastasis. biochempeg.com The loss of polarity distribution of MUC1 results in its expression across the entire glandular epithelial surface and within the cytoplasm, further contributing to its role in invasion and metastasis. biochempeg.com

Sialic acid glycans on MUC1 can bind to lectins to promote the adhesion of cancer cells to vascular endothelial cells or promote the production of the tumor microenvironment, which is conducive to cancer progression and metastasis. mdpi.com The interaction of MUC1 with lectins is enhanced with an abnormal increase in SLea and SLex on MUC1, promoting the aggregation of cancer cells and their metastasis to distal sites. mdpi.com When lectin (Siglec-9) binds to the ST structure on MUC1 of myeloma cells, it promotes the formation of the tumor microenvironment (TME) and thus metastasis. mdpi.com MUC1 is also a natural ligand for Gal-3, and their interaction promotes the adhesion of disseminated cancer cells to the endothelium of blood vessels, facilitating metastasis. mdpi.com

Contribution to Angiogenesis and Drug Resistance

MUC1 is involved in angiogenesis and drug resistance. mdpi.combiochempeg.com The expression of MUC1 promotes angiogenesis in cancer and, to a certain extent, promotes tumor migration and invasion. mdpi.com MUC1 and vascular endothelial growth factor (VEGF) expression in human breast cancer are highly correlated, and MUC1 expression has been demonstrated to promote angiogenesis in human breast cancer both in vivo and in vitro. mdpi.com MUC1 induces angiogenesis in tumor microenvironments by increasing the expression of neuropilin-1 (NRP1, a co-receptor of VEGF) and its ligand VEGF. mdpi.com

MUC1-C plays a role in angiogenesis through intracellular signaling and modulation of related biomolecules. biochempeg.com MUC1-CD localizes to the nucleus and affects the transcription of genes related to angiogenesis and drug resistance. d-nb.infonih.gov MUC1-C activates transcription factors like STAT3, NF-κB, p53, and β-catenin, inducing their aberrant expression in cancer cells, which can contribute to angiogenesis and drug resistance. d-nb.infonih.gov

Under hypoxic conditions, MUC1 elevates the expression of proangiogenic genes such as CTGF, PDGF-B, and VEGF-A, promoting the synthesis of new blood vessels within the tumor. nih.gov MUC1-CD induces CTGF gene expression, a potent mediator of angiogenesis, via binding to its promoter region through β-catenin and p53. d-nb.info MUC1 may also influence VEGFA downstream effects under hypoxic conditions, promoting the synthesis and secretion of VEGF by activating the AKT signaling pathway. mdpi.com

MUC1 contributes to drug resistance. mdpi.combiochempeg.com Aberrantly overexpressed MUC1 increases drug resistance. frontiersin.org MUC1-CD affects the transcription of genes related to drug resistance. d-nb.infonih.gov MUC1 inhibits hypoxia-induced cell death and suppression of HIF-1α stability, which can contribute to drug resistance. nih.gov Aberrantly overexpressed MUC1 increases resistance to chemotherapeutic agents via interaction with multidrug resistance protein 1 (MRP1). d-nb.infonih.gov MUC1-C integrates drug resistance of carcinoma cells. jci.org

Immune Evasion Mechanisms Mediated by MUC1-VNTR1

MUC1 facilitates immune evasion mechanisms. frontiersin.org Both MUC1-N (hyperglycosylated) and MUC1-C components contribute to immune evasion of cancer cells. mdpi.com Hyperglycosylated MUC1 can inhibit its processing and presentation to T cells by dendritic cells (DCs) as tumor antigens, thus blocking anti-tumor immune responses. mdpi.com Overexpression of MUC1, specifically the oncogenic MUC1-C subunit, by cancer cells is associated with protection from killing by TRAIL, Fas ligand, and T-cell perforin/granzyme B-mediated lysis, supporting the notion that MUC1-C contributes to immune evasion. nih.gov

MUC1-C activates the CD274/PD-L1 gene in triple-negative breast cancer (TNBC) cells. nih.gov MUC1-C drives PD-L1 transcription by MYC- and NF-κB p65-mediated mechanisms. nih.gov Targeting MUC1-C can suppress PD-L1 expression. nih.gov MUC1-C activates the proinflammatory TAK1→IKK→NF-κB p65 pathway in cancer cells. nih.gov MUC1-C also binds directly to NF-κB p65, driving its downstream target genes, including those involved in immune evasion. nih.gov In an immunocompetent model of TNBC, targeting MUC1-C associated with PD-L1 suppression, increases in tumor-infiltrating CD8+ T-cells, and tumor cell killing. nih.gov MUC1 expression in TNBCs also correlated inversely with CD8, CD69, and GZMB, and downregulation of these markers associated with decreased survival. nih.gov

In castration-resistant prostate cancer (CRPC), MUC1-C protein activation promotes an immunosuppressive environment through the Type II IFN-γ pathway and affects chromatin remodeling, with MUC1-C regulating IDO1, WARS, and PTGES expression, thereby metabolically suppressing the tumor microenvironment and aiding tumor survival and progression. frontiersin.org

Interaction with the Tumor Microenvironment

MUC1 interacts with the tumor microenvironment. researchgate.netfrontiersin.org The extracellular domain, particularly the VNTR region, of MUC1 undergoes marked alterations in posttranslational modifications in cancer cells, which may lead to variable interactions with the extracellular environment. nih.gov MUC1 can play either a pro- or anti-inflammatory role in different infection-induced cancers by acting as an immunomodulatory switch. mdpi.com MUC1 can also affect Toll-like receptor (TLR) responses through immunomodulation. mdpi.com

In the colon cancer tumor microenvironment, MUC1 presence leads to the accumulation of Tregs, MDSCs, and TAMs. frontiersin.org Blocking the PD1/PD-L1 pathway reduces immune suppressive cells in the tumor microenvironment, enhancing T cell cytotoxic responses and inhibiting tumor growth. frontiersin.org In colitis-associated colorectal cancer (CAC), abnormal overexpression of MUC1 significantly exacerbates tumor progression, while inhibiting MUC1 expression can reduce inflammation and tumor progression, marked by increased CD8+ T lymphocytes and reduced macrophages in tumors. frontiersin.org

The MUC1 cytoplasmic tail (MUC1.CT) conducts signals from spatial and extracellular cues to evoke a reprogramming of the cellular transcriptional profile. nih.gov Specific phosphorylated forms of the MUC1.CT differentially associate with transcription factors, redirecting their transcriptional regulatory capabilities at specific gene regulatory elements. nih.gov MUC1.CT preferentially targets genes relating to invasion, angiogenesis, and metastasis, suggesting that MUC1.CT signaling contributes to establishing a reactive tumor microenvironment during tumor progression to metastatic disease. nih.gov MUC1 reorganizes transcription factor occupancy of genomic regions upstream of genes like CTGF, directing β-catenin and mutant p53 to regulatory elements to promote expression and destabilizing the interaction of the transcriptional repressor, c-Jun. nih.gov

Sialic acid glycans on MUC1 can promote the production of the tumor microenvironment, which is conducive to cancer progression and metastasis. mdpi.com When lectin (Siglec-9) binds to the ST structure on MUC1 of myeloma cells, it promotes the formation of the tumor microenvironment (TME) and thus metastasis. mdpi.com

This compound in Immune Responses and Immunogenicity (Pre-Clinical Studies)

MUC1, particularly its VNTR region, is a target for anti-MUC1 antibodies and cytotoxic T cells in cancer. nih.gov The immunogenicity of MUC1 peptides and fusion proteins has been examined in preclinical studies. nih.gov MUC1 is a highly glycosylated protein, and in breast cancer, its structure is altered so that new carbohydrate epitopes are expressed and peptide epitopes are exposed. jci.org The immunogenicity of MUC1, at least for antibody production in mice, resides in the sequence APDTRPA in the extracellular variable number of tandem repeat region (VNTR). jci.org Human studies show that this region of the MUC1 VNTR functions as target epitopes for cytotoxic T cells. nih.gov

Humoral and Cellular Immune Responses to this compound Epitopes

In carcinomas, cryptic core peptide epitopes on the MUC1 molecule shed into the tumor microenvironment and the circulation induce humoral and cellular immune responses to the mucin. mdpi.com B-cells from tumor-draining lymph nodes from ovarian cancer patients produce antibodies that react with the MUC1 protein core. mdpi.com A significant correlation was found between the ability to isolate MUC1-specific B cells from tumor-draining lymph nodes and the presence of circulating antibodies to MUC1. mdpi.com

Natural humoral responses to MUC1 are polyclonal, and the antibodies recognize several sequences on the MUC1 peptide repeat. mdpi.com While the immunodominant region for the mouse is the PDTR sequence, the minimal epitope sequence most frequently recognized by human natural MUC1 IgG antibodies is RPAPGS, followed by PPAHGVT and PDTRP. mdpi.commdpi.com

Preclinical studies have examined the immune responses to MUC1 in mice. nih.gov Immunization with peptides (VNTR x 2), a fusion protein (VNTR x 5), or human milk fat globule (HMFG) leads to good antibody production and weak tumor protection, possibly indicating a TH2 type response. nih.gov Immunization with mannan-fusion protein (MFP) gives rise to good protection, cytotoxic T lymphocyte (CTL) and DTH responses, and weak antibody responses, possibly indicating a TH1 type response. nih.gov The ability to alter the immune response towards cellular immunity with mannan (B1593421) or to humoral immunity with peptides allows the immune response to be selectively manipulated. nih.gov

Different types of MUC1-peptide vaccines have been synthesized chemically to produce effective anti-MUC1 immune responses in preclinical testing. mdpi.commdpi.com Using MUC1 alone does not produce strong immune responses, necessitating the use of adjuvant and/or different T and B cell epitopes. mdpi.com Three-component fully synthetic MUC1 glycopeptide cancer vaccines have been synthesized by conjugating MUC1-VNTR with different tumor-associated carbohydrate antigens (TACAs) serving as B cell epitopes along with various T helper cell epitopes and different TLR agonists as adjuvant. mdpi.com Such vaccines have been reported to elicit both humoral and cellular immunity. mdpi.com

Immunizing mice with CTB-MUC1 in aluminum hydroxide (B78521) and CpG adjuvant produced a good CTL response and high titers of IgG2c with a higher ratio of IgG2c/IgG1, indicating Th1 polarization. mdpi.com Recombinant MUC1 protein vaccines with adjuvants have shown both cellular and humoral immune responses against MUC1 protein. mdpi.com Using CpG oligodeoxynucleotide (YW002) along with MF59 as an adjuvant boosted the immunogenicity of recombinant fusion protein HSP65-MUC1. mdpi.com

DNA vaccines utilizing MUC1-VNTRn have been investigated for their immunogenicity and anti-tumor efficacy in preclinical models. nih.gov pVAX1-MUC1-VNTRn DNA vaccines have shown the potential to influence cancer prognosis and treatment. nih.gov The pVAX1-MUC1-VNTR6 DNA vaccine showed a stronger inhibitory effect on panc02-MUC1 tumor growth in vivo compared to other VNTR lengths tested. nih.gov These DNA vaccines showed no evident inhibitory effect on panc02 tumor cells, indicating MUC1 specificity. nih.gov DNA vaccines of MUC1-VNTRn may effectively enhance the immune response to MUC1-positive tumor cells, eliciting and boosting efficacious antigen-specific immune responses. nih.gov Co-stimulation of immature DCs with the VNTR1 antigen and TNF-α was able to robustly induce DC maturation, strongly activating the proliferation of allogeneic T-cells due to the high antigen-presenting ability of mature DCs. nih.gov

The present study demonstrated that the amount of IFN-γ-producing CTLs in the MUC1-VNTR6 and MUC1-VNTR9 groups were significantly increased compared to other groups. nih.gov The lethal effect of CTLs in these two groups on Capan2 cells was significantly stronger compared to the other groups. nih.gov

Table 1: Summary of Immune Responses to MUC1-VNTR Immunization in Pre-Clinical Studies

Immunogen TypeAnimal ModelHumoral Response (Antibody Production)Cellular Response (CTL/DTH)Tumor ProtectionPotential Immune ProfileSource
Peptides (VNTR x 2)MiceGoodNo CTLs, DTHWeakTH2 nih.gov
Fusion Protein (VNTR x 5)MiceGoodNo CTLs, DTHWeakTH2 nih.gov
HMFGMiceGoodNo CTLs, DTHWeakTH2 nih.gov
Mannan-Fusion ProteinMiceWeakGood CTL and DTHGoodTH1 nih.gov
CTB-MUC1 + AdjuvantMiceHigh IgG2c titers (high IgG2c/IgG1)Good CTLNot specifiedTh1 mdpi.com
Recombinant MUC1 Protein + AdjuvantNot specifiedHumoral responseCellular responseNot specifiedNot specified mdpi.com
HSP65-MUC1 + MF59-YW002MiceNot specifiedNot specifiedInhibited growthNot specified mdpi.com
pVAX1-MUC1-VNTR6 DNA VaccineMiceNot specifiedIncreased IFN-γ producing CTLs, Stronger lethal effect on tumor cellsStronger inhibition of tumor growthNot specified nih.gov

Table 2: MUC1-VNTR Epitopes and Recognized Species

Epitope SequenceRecognized BySpeciesSource
APDTR or adjacent amino acidsAntibodiesMice nih.gov
VNTR regionCytotoxic T cellsHuman nih.gov
PDTRAntibodiesMouse mdpi.commdpi.com
RPAPGSNatural Human IgG antibodiesHuman mdpi.com
PPAHGVTNatural Human IgG antibodiesHuman mdpi.com
PDTRPNatural Human IgG antibodiesHuman mdpi.commdpi.com

Generation and Characterization of MUC1-Specific Cytotoxic T Lymphocytes (CTLs)

Studies have demonstrated the potential of this compound to stimulate immune responses, particularly the generation of cytotoxic T lymphocytes (CTLs) specific for MUC1-expressing cells. Stimulation of peripheral blood mononuclear cells (PBMCs) with this compound peptide has been shown to induce specific killing of the MUC1-expressing breast cancer cell line MCF-7. nih.gov

Optimal conditions for generating this compound-stimulated mononuclear cells (M1SMC) have been identified. These conditions include two stimulations with the this compound peptide at a concentration of 45 x 10⁻⁸ M (equivalent to 1 µg/ml), using unwashed cells, and culturing for 8 days or after two stimulations. nih.gov M1SMC generated under these optimized conditions from patients with breast cancer were capable of lysing adenocarcinoma cells. nih.gov

Ex vivo stimulation of CTLs with MUC1, including the VNTR region, has been explored as a strategy to generate killer cells for adoptive immunotherapy. nih.gov CTLs derived from individuals with ovarian cancer have been shown to recognize and lyse MUC1-expressing cancer cells. nih.gov In such studies, stimulation was performed using the this compound peptide at a concentration of 45 x 10⁻⁸ M (1 ug/ml). nih.gov

Furthermore, DNA vaccines incorporating MUC1-VNTR sequences have been investigated for their ability to induce MUC1-specific CTL responses. researchgate.net Comparative studies using DNA vaccines with different numbers of VNTR repeats (MUC1-VNTRn) demonstrated that constructs with MUC1-VNTR6 and MUC1-VNTR9 induced increased numbers of IFN-γ-producing T-cells and exhibited a stronger lethal effect on cancer cells compared to other tested lengths, including this compound, MUC1-VNTR3, and MUC1-VNTR4. researchgate.netnih.gov This suggests that while this compound can induce a response, the length of the VNTR sequence in a vaccine construct can influence the magnitude and efficacy of the induced CTL activity.

The presentation of a single repeat of the MUC1 peptide (VNTR1) to T cells appears to be MHC-restricted. tandfonline.com Studies involving stimulation with autologous Epstein-Barr Virus (EBV)-immortalized B lymphocytes presenting the this compound peptide resulted in greater CTL activity against MUC1-expressing tumor cells compared to stimulation with allogeneic EBV-B cells. tandfonline.com This finding supports the hypothesis that the presentation of a single MUC1 repeat peptide is dependent on the major histocompatibility complex. tandfonline.com

The following table summarizes some findings on the effect of different MUC1-VNTR constructs on immune responses:

MUC1-VNTR ConstructIFN-γ Producing T-cells (Relative Increase)Lethal Effect on Capan2 Cells (Cytotoxicity %)
This compound (strong immunogenicity construct)Lower15.32 ± 2.71
This compound (weak immunogenicity construct)Lower12.25 ± 2.35
MUC1-VNTR3Lower21.24 ± 1.89
MUC1-VNTR4Lower23.28 ± 3.27
MUC1-VNTR6Increased (P<0.001 vs others)41.25 ± 3.34 (P<0.001 vs others)
MUC1-VNTR9Increased (P<0.001 vs others)37.18 ± 3.61 (P<0.001 vs others)
MUC1-cDNALower29.85 ± 2.89
Empty Vector-2.46 ± 1.87 (P<0.001 vs VNTR groups)

*Data derived from research on MUC1-VNTRn DNA vaccines. researchgate.netnih.gov

Induction of Interferon-gamma (IFN-γ) by Immune Cells

Interferon-gamma (IFN-γ) is a crucial cytokine involved in both innate and adaptive immunity, primarily produced by T cells and natural killer (NK) cells. assaygenie.com Stimulation of mononuclear cells with the this compound peptide has been shown to induce the production of various cytokines, including gamma-interferon. nih.gov An optimal molarity of 45 x 10⁻⁸ M (1 µg/ml) of this compound peptide was found to be effective in inducing cytokine production, including IFN-γ. nih.gov

As noted in the previous section, DNA vaccines containing MUC1-VNTR sequences can lead to increased numbers of IFN-γ-producing T-cells. researchgate.netnih.gov Specifically, constructs with MUC1-VNTR6 and MUC1-VNTR9 demonstrated significantly higher levels of IFN-γ-producing T-cells compared to constructs with shorter VNTR lengths, including this compound. researchgate.netnih.gov

IFN-γ plays multiple roles in immune responses, including stimulating macrophages to enhance their antimicrobial activity, promoting the differentiation of T cells into Th1 effector cells, and inducing an "antiviral state" in neighboring cells. assaygenie.com While the direct downstream effects of this compound-induced IFN-γ are not fully detailed in the provided results, the induction of this key cytokine indicates the potential of this compound to initiate or contribute to cellular immune responses.

Mechanisms of Breaking Immune Tolerance to MUC1

Immune tolerance to self-antigens, such as MUC1 which is expressed on normal epithelial tissues, presents a significant challenge for the development of effective anti-tumor immunotherapies targeting MUC1. nih.gov MUC1 is normally expressed on the apical borders of healthy epithelium. nih.gov

However, in the context of cancer, MUC1 is often overexpressed and aberrantly glycosylated, leading to the exposure of the protein core, including the VNTR region, which can be recognized as foreign by the immune system. researchgate.netnih.govmdpi.com This altered presentation can contribute to breaking immune tolerance.

Research using MUC1 transgenic mice (MUC1.Tg), which serve as a model for self-tolerance to MUC1, has provided insights into how this tolerance can be overcome. nih.gov Immunization of MUC1.Tg mice with fusions of dendritic cells (DCs) and MUC1-positive tumor cells successfully induced both cellular and humoral immunity against MUC1, effectively reversing the established unresponsiveness (tolerance). nih.gov This strategy led to the rejection of established metastases without apparent induction of autoimmunity against normal tissues. nih.gov These findings demonstrate that immune unresponsiveness to a tumor-associated self-antigen like MUC1 can be broken through specific vaccination approaches. nih.gov

General mechanisms by which immune tolerance can be broken in cancer include alterations in protein structure, antigen overexpression, or ectopic antigen expression, all of which can lead to immune recognition of previously tolerated self-antigens. frontiersin.org The aberrant expression and glycosylation of MUC1 in tumors align with these mechanisms, potentially contributing to the immune system's ability to recognize and target MUC1-expressing cancer cells.

Mechanism Potentially Contributing to Breaking Tolerance to MUC1DescriptionRelevance to MUC1 in Cancer
Altered Protein StructureChanges in protein conformation or post-translational modifications.Aberrant glycosylation of MUC1 in tumors exposes the protein core, including VNTR. researchgate.netnih.govmdpi.com
Antigen OverexpressionIncreased levels of protein expression.MUC1 is frequently overexpressed in various carcinomas. researchgate.netnih.govmdpi.com
Ectopic Antigen ExpressionExpression of a protein in a tissue where it is not normally found.While MUC1 is normally expressed in epithelial tissues, its altered expression patterns and localization in tumors can be recognized differently by the immune system.
Specific Vaccination StrategiesImmunization approaches designed to overcome tolerance.Vaccination with DC-tumor cell fusions has shown to reverse tolerance to MUC1 in transgenic mice. nih.gov

Tertiary lymphoid structures (TLS) within the tumor microenvironment may also play a role in breaking immune tolerance. These structures can facilitate the activation of autoreactive T cells that target tumor cells, representing a controlled mechanism for overcoming tolerance within the tumor microenvironment. frontiersin.org

Advanced Methodologies for Muc1 Vntr1 Research

Nucleic Acid-Based Detection and Characterization

Analyzing the MUC1-VNTR region at the DNA level presents unique challenges due to its highly repetitive and GC-rich sequence composition. Advanced sequencing technologies and bioinformatics approaches are crucial for accurate variant detection and characterization within this complex region.

Long-Read Sequencing (LRS) and Single-Molecule Real-Time (SMRT) Sequencing for VNTR Variant Analysis

Long-Read Sequencing (LRS), particularly Single-Molecule Real-Time (SMRT) sequencing, has emerged as a powerful method for analyzing the MUC1 VNTR region. These technologies provide significantly longer read lengths compared to traditional short-read sequencing, enabling the complete assembly of the VNTR region and the precise localization of causative mutations. nih.govpacb.comresearchgate.net Studies have demonstrated the usefulness of LRS, specifically SMRT sequencing, in identifying MUC1 VNTR variants, including frameshift mutations caused by single-base insertions, which are often difficult to detect with short-read methods. nih.govnih.govresearchgate.net SMRT sequencing has been shown to be an effective method for the identification of MUC1 mutations in diseases like ADTKD-MUC1. nih.govresearchgate.net For instance, SMRT sequencing was used to detect a cytosine duplication within the VNTR region of the MUC1 gene in a large Chinese family affected by ADTKD-MUC1. nih.govresearchgate.net The results showed that the VNTR region contained multiple repetitions of the 60-nucleic acid unit, and a cytosine insertion in a specific repeat unit led to a frameshift mutation. researchgate.net SMRT sequencing allows for the complete reconstruction of the MUC1-VNTR and accurate variant localization. researchgate.net

Challenges and Advances in Short-Read Sequencing for VNTR Regions

Despite the widespread use of short-read sequencing (SRS) technologies, analyzing the MUC1 VNTR region remains challenging. The highly repetitive nature of the VNTR, composed of 60-base pair units repeated multiple times, leads to poor read mappability and difficulties in accurately assembling sequences in these regions. researchgate.netinstitutimagine.orgnih.govbroadinstitute.org This complexity makes the identification of variants, particularly frameshift mutations, problematic with standard SRS techniques. nih.govresearchgate.net Consequently, MUC1 variants are not routinely detected by standard next-generation sequencing (NGS) techniques, and ADTKD-MUC1 is likely underdiagnosed. nih.gov However, advances in bioinformatics approaches have aimed to address these challenges. researchgate.netresearchgate.net

Bioinformatics Approaches for Genetic Variant Detection and Counting

Bioinformatics plays a crucial role in the analysis of sequencing data for MUC1 VNTR, especially for overcoming the limitations of short-read sequencing. Computational pipelines and scripts have been developed to detect specific genetic sequences and count the number of occurrences within the VNTR. nih.gov Tools like VNtyper, VNtyper-Kestrel, and code-adVNTR utilize algorithms, including alignment-free genotyping and Hidden Markov Models, to identify frameshift variants and other alterations in the coding VNTR region from SRS data. researchgate.netresearchgate.netmedrxiv.org These methods offer an attractive option for implementation in genetic laboratories for reliable detection of MUC1 VNTR pathogenic variants. researchgate.netresearchgate.net For example, a bioinformatic counting script was developed and validated, demonstrating 100% concordance for MUC1 diagnosis in tested samples. nih.gov

Protein-Based Detection and Structural Elucidation

Analysis at the protein level provides insights into MUC1 expression, post-translational modifications like glycosylation, and interactions.

Mass Spectrometry for Protein Identification and Characterization

Mass spectrometry is a valuable technique for the characterization of MUC1 protein, particularly concerning its complex glycosylation within the VNTR region. It can be used to analyze the O-glycosylation patterns on the VNTR peptide, revealing the quantitative substitution patterns at potential glycosylation sites. oup.comnih.gov Combined mass spectrometric and Edman sequencing approaches have been used to determine the degree of glycosylation per repeat unit. oup.com Mass spectrometry-based de novo sequencing has also been applied to reverse-engineer antibodies that bind to epitopes within the MUC1 VNTR, aiding in the characterization of antibody-binding specificity. biorxiv.orglife-science-alliance.org While technically demanding, mass spectrometry-based assays have also been used for detecting causative variants in MUC1. researchgate.net

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique to analyze the expression levels of MUC1 protein. This method involves separating proteins by gel electrophoresis and then transferring them to a membrane for detection using specific antibodies that bind to MUC1. Antibodies targeting the VNTR motif or other domains of MUC1 are commonly used. mdpi.comasm.org Western blotting has been employed to confirm the expression of MUC1 protein in various cell lines, including those transfected with constructs containing MUC1-VNTR sequences. spandidos-publications.comnih.gov It is also used to detect the expression of the MUC1 frameshift protein (MUC1fs), which is produced due to mutations in the VNTR. researchgate.net Studies investigating the impact of different VNTR lengths on cellular pathways have utilized Western blotting to assess protein levels and activation markers. nih.gov Recombinant MUC1 VNTR-containing peptides expressed in systems like Escherichia coli, although not glycosylated like the native protein, have been shown to be efficient antigens for detecting anti-MUC1 antibodies by Western blotting. asm.org

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen/Antibody Detection

ELISA is a widely used technique for detecting and quantifying MUC1-VNTR related antigens or antibodies in biological samples such as serum, plasma, and cell culture supernatants assaygenie.com. Studies have utilized ELISA to examine the levels of auto-antibodies against the MUC1 VNTR in the serum of patients with conditions like colorectal cancer semanticscholar.orgwaocp.org. Recombinant MUC1 VNTR proteins or synthetic peptides corresponding to the VNTR sequence are often used as coating antigens in ELISA plates to capture circulating anti-MUC1 antibodies nih.govsemanticscholar.org. For example, a recombinant MUC1 protein containing six tandem repeats of the VNTR region has been used as a capture antigen in indirect ELISA to detect anti-MUC1 IgG in breast cancer patients nih.govspandidos-publications.com.

Research findings using ELISA have shown varying positivity rates for anti-MUC1 VNTR auto-antibodies in different patient populations. In one study focusing on colorectal cancer, the positive rate of MUC1 VNTR auto-antibodies in patients was 18.5%, with a specificity of 96.8% semanticscholar.org. The study also found a significant positive correlation between levels of specific antibodies against survivin and MUC1 VNTR in the serum of colorectal cancer patients semanticscholar.org.

ELISA is also employed to assess the humoral immune response elicited by MUC1-VNTR-based vaccines. Detection of specific antibodies by ELISA has confirmed that humoral immune responses are elicited by MUC1-VNTR constructs in immunized mice models spandidos-publications.com.

StudySample TypeAntigen UsedDetection TargetKey FindingCitation
Colorectal Cancer Auto-antibody StudySerumRecombinant MUC1 VNTR proteinAuto-antibodies against MUC1 VNTR18.5% positivity rate in CRC patients; correlation with anti-survivin antibodies. semanticscholar.orgwaocp.org
Breast Cancer Anti-MUC1 IgG StudySerumRecombinant MUC1 protein with six VNTRsAnti-MUC1 IgGHigher levels in patients with benign breast tumors and untreated breast cancer compared to healthy women. nih.govspandidos-publications.com
MUC1-VNTR Vaccine StudySerumMUC1-VNTR construct (pcDNA3.1-VNTR)Anti-MUC1 antibodiesHumoral immune responses elicited in immunized mice. spandidos-publications.com

Competitive indirect ELISA has also been used, where a capture antibody against MUC1 VNTR is coated, and then incubated with the MUC1 VNTR protein and a competitive antibody nih.gov.

Immunohistochemistry and Immunofluorescence Microscopy for Tissue and Cellular Localization

Immunohistochemistry (IHC) and immunofluorescence microscopy (IF) are crucial techniques for visualizing the spatial distribution and localization of MUC1-VNTR within tissues and cells biorxiv.orglife-science-alliance.orgplos.orgresearchgate.net. These methods utilize antibodies that specifically bind to the MUC1 VNTR region.

IHC has been developed and applied to detect frameshift mutations within the MUC1 VNTR region, particularly the MUC1fs protein product associated with autosomal dominant tubulointerstitial kidney disease (ADTKD-MUC1) genomicsengland.co.uknih.gov. Immunostaining for MUC1fs protein has been performed on epithelial tissues and urinary cell smears, showing strong intracellular staining in affected individuals researchgate.netnih.gov. This technique has demonstrated high sensitivity and specificity for detecting MUC1fs in urinary cell smears after technique refinement nih.gov.

Immunofluorescence microscopy allows for more detailed cellular and subcellular localization. Studies using IF have shown that the MUC1 extracellular domain, containing the VNTR, can be found within the nucleus of trophoblasts and other normal and cancerous epithelial cells plos.org. Detailed examination using confocal immunofluorescence has indicated that MUC1-N (the N-terminal subunit containing the VNTR) is located in nuclear speckles and associates with spliceosome proteins plos.org. IF has also been used to evaluate the expression of underglycosylated MUC1 and associated carbohydrate antigens like Tn, sialyl-Tn, and T in cell line models expressing FLAG-MUC1 with different numbers of VNTR units oup.com. Confocal microscopy has confirmed the co-localization of MUC1 and other proteins, such as CIN85, at the plasma membrane, in the cytosol, and on the cytoskeleton aacrjournals.orgnih.gov.

Recombinant antibodies generated through reverse engineering of hybridoma antibodies against the MUC1 VNTR have been validated for use in immunofluorescence microscopy biorxiv.orglife-science-alliance.org.

Flow Cytometry for Cell Surface Expression and Antibody Binding

Flow cytometry is a powerful tool for analyzing MUC1-VNTR expression on the surface of cells and assessing the binding of antibodies to these cells researchgate.netnih.govmdpi.com. This method allows for quantitative analysis of MUC1 expression levels in heterogeneous cell populations.

Flow cytometry has been used to confirm the expression of MUC1 containing the VNTR region on the surface of various cell lines, including tumor cell lines and activated T cells researchgate.net. Antibodies recognizing specific epitopes within the VNTR region are commonly used for staining cells for flow cytometry analysis abcam.comnih.govresearchgate.net. For instance, antibodies like Ab5, which recognizes the C-terminal region present in various MUC1 isoforms including those with the VNTR, and antibodies like 3C6 and VU4H5, which recognize the hypoglycosylated VNTR, have been used in flow cytometry to show MUC1 expression in transfected cells nih.govresearchgate.net.

Studies investigating the uptake of peptides containing the MUC1 VNTR by dendritic cells have utilized flow cytometry to determine the percentage of cells showing internal staining mdpi.com. Flow cytometry can also be used to analyze different cell subsets within lymph nodes and their uptake of labeled MUC1-VNTR peptides mdpi.com. Furthermore, flow cytometry is employed in cytotoxicity assays to measure cell death, often by using viability dyes in conjunction with antibody staining to identify target cells expressing MUC1-VNTR mdpi.comoncotarget.com. Analysis of cell cycle progression by flow cytometry has also been used to study the effects of MUC1 expression on cell proliferation spandidos-publications.com.

Functional Assays for Cellular and Molecular Characterization

Functional assays are essential for understanding the biological roles and effects of MUC1-VNTR at the cellular and molecular levels.

Cytotoxicity Assays (e.g., CytoTox®) for Immune Effector Cell Activity

Cytotoxicity assays are used to measure the ability of immune effector cells, such as cytotoxic T lymphocytes (CTLs), to kill target cells expressing MUC1-VNTR spandidos-publications.comoncotarget.comnih.gov. The CytoTox® assay, which measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, is a common method spandidos-publications.com.

Research has shown that splenocytes from mice immunized with MUC1-VNTR constructs can specifically kill tumor cells expressing MUC1 spandidos-publications.com. Cytotoxicity assays have been used to evaluate the lethal effect of CTLs on cancer cell lines like Capan2, which express MUC1-VNTR nih.gov. Studies have compared the cytotoxic effects induced by T-cells stimulated with dendritic cells loaded with different MUC1-VNTRn antigens, showing variations in the lethal effect depending on the number of tandem repeats (n) nih.gov.

Flow cytometry-based cytotoxicity assays, using viability dyes, are also employed to quantify target cell death upon co-culture with effector cells mdpi.comoncotarget.com. These assays are used to assess the cytotoxic potential of immune cells or immunotoxins targeting MUC1-Tn+ tumor cells mdpi.com.

StudyEffector CellsTarget CellsAssay MethodKey FindingCitation
MUC1-VNTR Vaccine StudySplenocytes from immunized mice653-MUC1 tumor cellsLDH release assay (CytoTox 96)Splenocytes specifically kill MUC1-expressing tumor cells. spandidos-publications.com
MUC1-VNTRn DNA Vaccine StudyT-cells stimulated with MUC1-VNTRn loaded DCsCapan2 cellsCytoTox®Varying lethal effect depending on VNTR repeat number (stronger with VNTR6 and VNTR9). nih.gov
Anti-MUC1 Immunotoxin StudyImmune cells or immunotoxinsMUC1-Tn+ tumor cells (e.g., Jurkat)Annexin-V-FITC labeling, Flow cytometry-based cytotoxicity assayImmunotoxins showed cytotoxicity against MUC1-Tn+ cells. oncotarget.commdpi.com

Complement-dependent cytotoxicity (CDC) assays have also been performed to evaluate if human anti-MUC1 monoclonal antibodies can mediate cell killing through complement activation mdpi.com.

Enzyme-Linked Immunospot (ELISPOT) Assays for Cytokine Secretion

ELISPOT assays are used to quantify the number of cytokine-secreting cells, typically T lymphocytes, in response to stimulation with specific antigens like MUC1-VNTR peptides mdpi.comnih.govvu.edu.auaacrjournals.orgwaocp.org. This assay is particularly useful for evaluating cell-mediated immune responses.

Studies have utilized ELISPOT to determine the frequency of interferon-gamma (IFN-γ) and interleukin-4 (IL-4) secreting T cells after immunization with MUC1-VNTR based vaccines mdpi.comvu.edu.au. ELISPOT assays have shown that immunization with certain MUC1-VNTR constructs can induce significant IFN-γ responses, indicative of a Th1-biased immune response mdpi.com. The assay can be performed using splenocytes or lymph node cells restimulated with MUC1-VNTR peptides or MUC1-expressing tumor cells vu.edu.auwaocp.org.

ELISPOT has also been used in clinical trial settings to assess the T-cell secretion of IFN-γ in response to MUC1-VNTR peptide challenge in vaccinated patients aacrjournals.org. These assays can detect both CD4+ and CD8+ T cells specific for MUC1 VNTR aacrjournals.org.

StudyCell SourceStimulating AntigenCytokine MeasuredKey FindingCitation
MUC1-VNTRn DNA Vaccine StudyAutologous T-cells stimulated with MUC1-VNTRn loaded DCsMUC1-VNTRn antigensIFN-γIncreased IFN-γ-producing T-cells with certain VNTR repeat numbers (VNTR6 and VNTR9). nih.gov
Tripartite Peptide Vaccine StudySplenocytesMUC1 peptides (e.g., MUC1Kb, MUC1A2)IFN-γ, IL-4Enhanced antigen-specific IFN-γ and IL-4 T cell responses with adjuvant. mdpi.com
MUC1 Plasmid DNA Immunization StudySpleen and lymph node cellsCT26-MUC1 cells, PMA/ionomycinIFN-γ, IL-4IFN-γ-positive CD8 T cells detected in immunized mice. vu.edu.au
Dendritic Cell Vaccine StudyCTLsHCT-116 cellsIFN-γDetermined frequency of IFN-γ-producing CTLs. waocp.org
Dendritic Cell Immunotherapy TrialPBMC T cellsMUC1 VNTR peptideIFN-γDetected MUC1 VNTR-specific CD4+ and CD8+ T cells. aacrjournals.org

Cell Proliferation, Migration, and Invasion Assays

Cell proliferation, migration, and invasion assays are used to investigate the impact of MUC1-VNTR expression or manipulation on the growth and metastatic potential of cells spandidos-publications.comshsmu.edu.cnplos.orgnih.gov.

Cell proliferation can be assessed using various methods, such as MTT or WST-1 assays, which measure cell viability and metabolic activity spandidos-publications.complos.orgaacrjournals.org. Studies have shown that expressing full-length human MUC1 can significantly reduce the viability and proliferation of certain cancer cell lines spandidos-publications.com. Conversely, downregulation of MUC1 expression has been shown to increase proliferation in some gastric carcinoma cell lines plos.org.

Cell migration is often evaluated using wound-healing assays or Transwell migration assays spandidos-publications.comshsmu.edu.cnaacrjournals.org. These assays measure the ability of cells to move into a scraped area on a culture dish or across a porous membrane, respectively. Research indicates that MUC1 expression can inhibit cell migration in vitro spandidos-publications.com. However, the effect of MUC1 on migration can vary depending on the cell type and the specific MUC1 construct or manipulation plos.orgaacrjournals.org. For example, clones with small MUC1 VNTR regions showed higher motility in one study aacrjournals.org.

Cell invasion assays, frequently using Transwell chambers coated with a matrix like Matrigel, assess the ability of cells to degrade the matrix and migrate through it spandidos-publications.comnih.govaacrjournals.org. This mimics the process of cancer cells invading surrounding tissues. Similar to migration, MUC1 expression has been shown to reduce cell invasion in some contexts spandidos-publications.com. However, MUC1 can also enhance invasiveness in other cell lines, potentially by interacting with proteins involved in cell invasion pathways nih.govnih.gov. Studies have also investigated the functional sites within MUC1, including the non-VNTR region, that are involved in regulating tumor cell proliferation, migration, and stemness shsmu.edu.cn.

StudyCell LineMUC1 ManipulationAssay Method(s)Key Finding(s)Citation
MUC1 Expression EffectsB16 mouse melanoma cellsExpression of full-length human MUC1WST-1 proliferation assay, Transwell migration/invasion assaysInhibited proliferation, migration, and invasion. spandidos-publications.com
MUC1 Downregulation EffectsMKN45 gastric carcinoma cellsMUC1 downregulation by RNA interferenceMTT proliferation assay, migration assay, invasion assayIncreased proliferation, no significant difference in migration/invasion. plos.org
MUC1 VNTR Polymorphism StudyGP202 gastric carcinoma cellsExpression of FLAG-MUC1 with different TR lengthsWound-healing migration assay, Matrigel invasion assay, MTT proliferation assayClones with small TR showed higher motility; no significant differences in proliferation or invasiveness. aacrjournals.org
MUC1/CIN85 Complex StudyBreast cancer cellssiRNA-mediated silencing of CIN85 and/or MUC1, MUC1 overexpressionCell migration and invasion assaysMUC1 enhances CIN85-dependent migration and invasion. nih.gov
MUC1-C Nuclear Localization StudyRenal cancer cells (ACHN, 786-O)MUC1 expression, MUC1-KDMTS assay (viability), migration assay, invasion assayMUC1 expression increased viability, migration, and invasion. nih.gov
Functional Site AnalysisBT549, MCF-10A cellsOverexpression of MUC1 mutantsCCK-8 proliferation assay, colony formation assay, wound-healing assay, Transwell assay, sphere formation assayIdentified functional motifs in MUC1 regulating proliferation, migration, and stemness. shsmu.edu.cn

These assays collectively provide a comprehensive picture of how MUC1-VNTR influences fundamental cellular behaviors relevant to various biological and pathological processes, particularly in the context of cancer.

MUC1, particularly its variable number tandem repeat (VNTR) region, plays a significant role in cancer progression, including influencing apoptosis pathways. Research into MUC1-VNTR1 and related MUC1 constructs explores its impact on cell death and potential as a therapeutic target.

6.3.4. Apoptosis Induction and Measurement

Studies investigating MUC1's role in cancer frequently examine its effect on apoptosis, a key mechanism of programmed cell death. Overexpression of MUC1, a common feature in many carcinomas, is often associated with resistance to apoptosis, contributing to tumor development, progression, and drug resistance. nih.govnih.gov MUC1 can modulate the apoptotic response through interactions with various proteins involved in cell death regulation. nih.gov

Research has explored the use of MUC1-VNTR-based DNA vaccines to induce immune responses that can lead to the killing of MUC1-positive cancer cells. One study investigated the efficacy of a pVAX1-MUC1-VNTRn DNA vaccine against pancreatic cancer. This study assessed the "Lethal effect" of cytotoxic T lymphocytes (CTLs) on Capan2 cells, a pancreatic cancer cell line, after stimulation with dendritic cells transfected with different MUC1-VNTR constructs. nih.govnih.gov The Lethal effect, indicative of cell death including apoptosis, was measured using assays like CytoTox®. nih.govnih.gov

Detailed research findings from this study indicated varying degrees of CTL-mediated killing depending on the number of VNTR repeats in the DNA vaccine construct. For instance, the VNTR6 and VNTR9 constructs demonstrated a stronger Lethal effect on Capan2 cells compared to VNTR1 (both strong and weak immunogenicity variants), VNTR3, VNTR4, and MUC1-cDNA groups. nih.gov The empty vector group showed minimal Lethal effect. nih.gov

DNA Vaccine ConstructLethal Effect on Capan2 Cells (%)
Empty vector2.46 ± 1.87
Strong VNTR115.32 ± 2.71
Weak VNTR112.25 ± 2.35
VNTR321.24 ± 1.89
VNTR423.28 ± 3.27
VNTR641.25 ± 3.34
VNTR937.18 ± 3.61
MUC1-cDNA29.85 ± 2.89

These findings suggest that the specific VNTR sequence length in a MUC1-targeted vaccine can influence the magnitude of the cytotoxic immune response, which includes the induction of cell death in target cancer cells. nih.govnih.gov

Other research has explored different strategies targeting MUC1 to induce cell death. For example, immunotoxins based on granulysin (GRNLY) and recognizing aberrantly O-glycosylated MUC1 (Tn antigen), which is present in the VNTR region, have been shown to induce cell death in tumor cell lines. unizar.esmdpi.com The mechanism of cell death induced by these immunotoxins included an apoptotic component, alongside necroptotic and necrotic components. unizar.esmdpi.com Histological studies in xenograft models treated with these immunotoxins demonstrated nuclear morphology consistent with apoptosis induction and detection of active caspase-3, a key marker of apoptosis. unizar.esmdpi.com

Furthermore, studies using siRNA targeting MUC1 have demonstrated increased apoptosis and suppressed proliferation in cancer cells, highlighting MUC1's role in promoting resistance to cell death. researchgate.net This indicates that reducing MUC1 expression can sensitize tumor cells to apoptotic signals. researchgate.net

The measurement of apoptosis in MUC1-VNTR related research often involves techniques such as assessing CTL-mediated cytotoxicity using assays like CytoTox®, analyzing nuclear morphology, and detecting key apoptotic markers like active caspase-3. nih.govnih.govunizar.esmdpi.com These methodologies provide insights into the mechanisms by which targeting MUC1 or utilizing MUC1-based immunotherapies can lead to the induction of programmed cell death in cancer cells.

Pre Clinical Research Strategies and Experimental Models Involving Muc1 Vntr1

In Vivo Non-Clinical Animal Models

Xenograft Models (Cell-Derived and Patient-Derived) for Tumor Growth and Immunotherapy Studies

Xenograft models, utilizing either cancer cell lines (cell-derived) or patient tumor tissue (patient-derived), are commonly used to study tumor growth and evaluate immunotherapy strategies targeting MUC1-VNTR1. In these models, human cancer cells or tissues are implanted into immunodeficient mice, allowing researchers to observe tumor development and the effects of therapeutic interventions in a living system.

Studies have utilized xenograft models to demonstrate the efficacy of MUC1-targeted therapies. For instance, bispecific antibodies targeting MUC1 have shown the ability to suppress tumor growth in xenograft models when human peripheral blood mononuclear cells (PBMC) are present, highlighting their potential in recruiting immune cells to the tumor site nih.gov. Engineered CAR T cells targeting the tumor-associated MUC1 glycoprotein (B1211001) have also demonstrated significant reduction in tumor growth in xenograft models of triple-negative breast cancer (TNBC) frontiersin.org. The SM3 antibody, which recognizes an epitope in the MUC1 VNTR, has been used in conjugates tested in mouse xenograft models using MUC1-overexpressing tumor cells to assess internalization rates and potential therapeutic effects researchgate.net. Additionally, immunotoxins based on anti-MUC1 SEA antibodies (which target a region adjacent to the VNTR) have shown significant anti-tumor activity in xenograft models using MUC1-positive pancreatic cancer cells researchgate.net.

Syngeneic Mouse Models for Immunocompetent Studies

Syngeneic mouse models, which use cell lines derived from the same genetic background as the host mice, are valuable for studying this compound in an immunocompetent setting. Unlike xenograft models, these models allow for the evaluation of immune responses to this compound and the assessment of immunotherapies that rely on an intact immune system.

Syngeneic models have been established to evaluate MUC1-targeted vaccination strategies. For example, a syngeneic mouse tumor model in C57BL/6 mice using RMA-MUC1 cells (RMA thymoma cells transfected to express human MUC1) has been used to show that immunization with MUC1 cDNA can protect mice against subsequent tumor challenge ucl.ac.uk. Studies using syngeneic dendritic cells (DCs) pulsed with MUC1 peptides have also been conducted to investigate the induction of anti-tumor immune responses nih.gov. These models are crucial for understanding how the host immune system interacts with this compound and how this interaction can be modulated for therapeutic benefit.

Molecular Tools and Reagents in this compound Research

Research into this compound heavily relies on a variety of molecular tools and reagents designed to study its structure, function, and interactions, as well as to develop MUC1-targeted therapeutic and diagnostic strategies.

Recombinant DNA Constructs and Plasmid Expression Vectors (e.g., pVAX1-MUC1-VNTRn)

Recombinant DNA constructs and plasmid expression vectors are fundamental tools for expressing this compound or fragments thereof in various cell systems. These constructs allow researchers to produce this compound for biochemical and immunological studies, as well as to develop DNA-based vaccines targeting this compound.

The pVAX1 plasmid vector has been specifically utilized to construct DNA vaccines encoding MUC1-VNTR with varying numbers of tandem repeats (pVAX1-MUC1-VNTRn) nih.govnih.gov. These constructs are designed to express the MUC1-VNTR protein in eukaryotic cells, aiming to induce an immune response against the tumor-associated MUC1. Studies have shown that transfection with pVAX1-MUC1-VNTRn plasmids can lead to the expression of the target protein and induce the maturation of dendritic cells, which are crucial for initiating T cell responses nih.govnih.gov. Different lengths of VNTR inserts in these plasmids have been evaluated for their immunogenicity and anti-tumor efficacy in pre-clinical models nih.gov. For instance, pVAX1-MUC1-VNTR6 has shown promising results in inhibiting tumor growth in mouse models nih.gov.

Gene Knockdown and Gene Editing Approaches

Gene knockdown and gene editing approaches are employed to manipulate MUC1 expression levels in research settings. These techniques allow researchers to study the functional consequences of reduced or altered MUC1 expression on cell behavior, tumor progression, and response to therapy.

CRISPR-based guide RNAs have been designed to target the MUC1 gene for genome editing, enabling researchers to knock out or modify the MUC1 gene in cell lines genscript.com. While the search results did not provide specific details on the application of gene knockdown or editing directly focused on the this compound region itself, these techniques are broadly applicable to studying the role of the entire MUC1 protein, including the impact of the VNTR region, by altering its expression. Knockdown of MUC1 expression, for example, has been used to study its barrier function against pathogens nih.gov.

Development and Application of Anti-MUC1 Antibodies as Research Probes

Anti-MUC1 antibodies are indispensable research probes used for detecting, quantifying, and targeting MUC1, including the VNTR region. These antibodies are utilized in a wide range of applications, including Western blotting, immunofluorescence microscopy, flow cytometry, immunohistochemistry, and ELISA nih.gov.

Many monoclonal antibodies against MUC1 target epitopes within the VNTR region nih.govlife-science-alliance.orgbio-techne.com. These antibodies can recognize the core peptide sequence of the VNTR, and some are notable for their ability to bind in a glycosylation-independent manner, which is particularly useful given the aberrant glycosylation of MUC1 in cancer nih.govlife-science-alliance.org. Examples of such antibodies include 139H2 and HMFG1, which recognize epitopes within the VNTR researchgate.netnih.govlife-science-alliance.org. These antibodies serve as valuable tools for identifying MUC1-expressing cells, analyzing MUC1 localization and expression levels, and as targeting moieties for delivering therapeutic agents or imaging probes researchgate.netnih.govlife-science-alliance.org. The development of recombinant anti-MUC1 antibodies, such as the reverse-engineered 139H2, further enhances their utility and availability for research nih.gov.

MUC1 Aptamers for Targeted Delivery Research

MUC1 aptamers are synthetic oligonucleotide sequences that can bind to MUC1 with high affinity and specificity. These molecules offer an alternative to antibodies for targeting MUC1-expressing cells and are being explored for targeted delivery of therapeutic agents and for diagnostic applications nih.govresearchgate.netnih.gov.

Aptamers specific to the extracellular MUC1 VNTR have been developed researchgate.netrsc.org. Their selection often relies on distinguishing the structural features of the VNTR in normal versus cancer-associated MUC1 glycoforms researchgate.netrsc.org. MUC1 aptamers have been successfully incorporated into nanoparticle formulations for targeted drug delivery and imaging in animal models nih.gov. Research has demonstrated the potential of using MUC1 aptamers to selectively target MUC1-high cancer cells and deliver anti-tumor microRNAs or induce cell programmed death nih.govmdpi.com. Studies also highlight the importance of careful validation of aptamer specificity, including assessing potential non-specific uptake by dead cells rsc.org.

Emerging Research Directions and Future Perspectives on Muc1 Vntr1

Unraveling the Full Spectrum of MUC1-VNTR1 Genetic Variation Across Populations

The variable number tandem repeat (VNTR) region of the Mucin 1 (MUC1) gene is known for its high degree of polymorphism, with the number of repeats varying from 20 to 125. nih.govnih.gov This variability presents significant challenges for genetic analysis using standard short-read sequencing methods due to the repetitive nature and high GC content of the region. nephjc.comresearchgate.net Consequently, the full spectrum of this compound genetic variation across different global populations remains largely uncharacterized.

Recent advancements in long-read sequencing technologies are beginning to overcome these technical hurdles, enabling more accurate and comprehensive analysis of the MUC1-VNTR region. nih.govresearchgate.net Studies utilizing these methods are crucial for building a comprehensive catalog of VNTR alleles and their frequencies in diverse ethnic groups. For instance, research has already noted differences in the distribution of certain MUC1 genotypes between German and Japanese populations, which were found to affect serum levels of Krebs von den Lungen-6 (KL-6), a biomarker associated with interstitial lung diseases. core.ac.uk

A deeper understanding of this genetic diversity is critical for several reasons. Firstly, it will provide a baseline for identifying disease-associated variants. Pathogenic frameshift mutations within the VNTR, such as a single cytosine insertion, are known to cause Autosomal Dominant Tubulointerstitial Kidney Disease (ADTKD-MUC1). researchgate.netgenomicsengland.co.uk Characterizing the worldwide distribution of these and other potentially pathogenic variants is a key research priority. Secondly, population-specific VNTR allele frequencies may influence susceptibility to or progression of various diseases, including cancers and inflammatory conditions. Establishing these associations requires large-scale genomic studies across multiple populations.

Future research will likely focus on leveraging long-read sequencing and developing sophisticated bioinformatic tools, such as VNtyper, to accurately genotype the MUC1-VNTR in large, multi-ethnic cohorts. nih.govresearchgate.net This will facilitate genome-wide association studies (GWAS) to uncover novel links between specific VNTR alleles and disease phenotypes, paving the way for more personalized risk assessment and diagnostics.

Sequencing TechnologyAdvantage for MUC1-VNTR AnalysisKey Findings
Short-Read Sequencing (SRS) High-throughput and cost-effective for general genomic analysis.Challenged by the repetitive and GC-rich nature of the MUC1-VNTR, often failing to accurately determine the number of repeats and identify variants deep within the region. nih.govresearchgate.net
Long-Read Sequencing (LRS) Can sequence the entire VNTR region in a single read, resolving its complex structure and accurately identifying variants and their locations. nih.govHas proven useful in identifying frameshift mutations responsible for ADTKD-MUC1 that were missed by SRS. nih.govresearchgate.net
SNaPshot genotyping A targeted method for known variants.Has been used for specific MUC1 variants but can be uninterpretable for complex insertions or deletions within the VNTR. nih.gov

Elucidating Novel Molecular Mechanisms of this compound-Associated Proteinopathies

This compound is implicated in a class of diseases known as proteinopathies, which are characterized by the misfolding and aggregation of proteins. A prime example is MUC1 Kidney Disease (MKD), a form of ADTKD. In MKD, a frameshift mutation within the MUC1-VNTR leads to the production of a truncated and misfolded protein, dubbed MUC1-fs. nephjc.combroadinstitute.org This aberrant protein lacks its transmembrane and cytoplasmic domains, causing it to accumulate within the cell instead of being properly localized to the cell surface. nih.govnephjc.comuzh.ch

Recent groundbreaking research has shed light on the molecular mechanism underlying this accumulation. The MUC1-fs protein becomes trapped in the early secretory pathway, specifically between the endoplasmic reticulum and the Golgi apparatus. youtube.com This "molecular traffic jam" is caused by the interaction of MUC1-fs with a cargo receptor protein called TMED9. broadinstitute.org TMED9 binds to MUC1-fs, preventing its transport to the lysosome for degradation and leading to its buildup in vesicles, which causes cellular stress and eventual cell death. broadinstitute.orgyoutube.com

The discovery of this MUC1-fs/TMED9 interaction represents a novel mechanism for proteinopathy. Researchers have identified a small molecule, BRD4780, that can disrupt this interaction. nephjc.combroadinstitute.org BRD4780 binds to TMED9, releasing the trapped MUC1-fs and allowing it to be transported to the lysosome for degradation. nephjc.combroadinstitute.org This compound has shown efficacy in clearing the toxic protein aggregates in human kidney cells, kidney organoids derived from patients, and in animal models of MKD. broadinstitute.org

Future research in this area will focus on several key aspects:

Exploring the broader implications of the TMED9-mediated retention mechanism: Scientists are investigating whether this mechanism is involved in other protein misfolding disorders. youtube.com

Developing therapeutics based on BRD4780: This compound serves as a promising lead for the development of drugs to treat MKD and potentially other proteinopathies that share this underlying mechanism. broadinstitute.org

Investigating the unfolded protein response (UPR): The accumulation of MUC1-fs triggers the UPR, a cellular stress response. nephjc.com Further elucidation of how this response contributes to the pathophysiology of MKD is needed.

DiseaseAssociated ProteinMolecular Mechanism
MUC1 Kidney Disease (MKD) MUC1-fs (frameshift mutant)A frameshift mutation in the MUC1-VNTR produces MUC1-fs, which is trapped by the cargo receptor TMED9 in the early secretory pathway, leading to intracellular accumulation, cellular stress, and kidney cell death. nephjc.combroadinstitute.orgyoutube.com
Other Toxic Proteinopathies Various misfolded proteinsThe TMED9-mediated retention mechanism discovered in MKD may be a common pathway in other diseases caused by the accumulation of misfolded proteins. broadinstitute.orgyoutube.com

Advancements in Pre-clinical Immunotherapeutic Strategies Targeting this compound

The aberrant glycosylation and overexpression of MUC1 on the surface of cancer cells make the VNTR region a prime target for immunotherapy. nih.gov Research is actively exploring several avenues to harness the immune system to recognize and eliminate MUC1-expressing tumors.

Vaccine-based strategies aim to stimulate the patient's own immune system to mount an attack against MUC1-expressing cancer cells. nih.gov

DNA Vaccines: These vaccines introduce a plasmid containing the genetic code for the MUC1-VNTR into the body. nih.gov The patient's cells then produce the MUC1 antigen, triggering both humoral (antibody) and cellular (T-cell) immune responses. spandidos-publications.comspandidos-publications.com Preclinical studies have shown that DNA vaccines encoding the MUC1-VNTR can elicit tumor-specific immune responses, leading to delayed tumor growth and prolonged survival in mouse models of pancreatic cancer and multiple myeloma. nih.govspandidos-publications.com Research is focused on optimizing these vaccines, for instance, by determining the optimal number of VNTR repeats to include in the construct to achieve the strongest immunogenicity. nih.gov One study found that a DNA vaccine with six VNTR repeats (pVAX1-MUC1-VNTR6) demonstrated the most potent anti-tumor effects in both in vitro and in vivo experiments. nih.gov

Subunit Vaccines: These vaccines use a synthetic piece of the MUC1-VNTR protein, often a specific peptide epitope like APDTRP, to induce an immune response. researchgate.netnih.govjcancer.org To enhance their effectiveness, these peptides are often combined with adjuvants—substances that boost the immune response. researchgate.netjcancer.org Various adjuvants such as Bacillus Calmette-Guerin (BCG), maltose-binding protein (MBP), and others have been shown to promote a robust, Th1-dominant immune response and activate natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). researchgate.netjcancer.org The liposomal formulation L-BLP25 (Tecemotide), which combines a 25-amino-acid MUC1 peptide with an adjuvant, has shown safety and potential efficacy in clinical trials for breast and non-small cell lung cancer. jcancer.org

Vaccine TypeMechanism of ActionPreclinical/Clinical Findings
DNA Vaccine In vivo expression of MUC1-VNTR antigen, stimulating both B-cell and T-cell responses. spandidos-publications.comspandidos-publications.comresearchgate.netA pVAX1-MUC1-VNTR6 construct showed the strongest immunogenicity and tumor inhibition in pancreatic cancer models. nih.gov A MUC1-2-VNTR vaccine delayed tumor growth and prolonged survival in a multiple myeloma mouse model. spandidos-publications.comspandidos-publications.com
Subunit Vaccine Administration of synthetic MUC1-VNTR peptides with adjuvants to activate adaptive immunity. researchgate.netnih.govAdjuvants like BCG and MBP enhance immunogenicity, inducing CTL activation. researchgate.netjcancer.org Tecemotide (L-BLP25) has shown promising results in Phase II trials. jcancer.org

Monoclonal antibodies that specifically target the tumor-associated form of MUC1 are valuable tools for both research and therapeutic development. mdpi.comnih.gov The unique glycopeptide epitopes exposed on the VNTR of cancerous MUC1 serve as ideal targets. semanticscholar.orgnih.gov

Researchers are developing and refining antibodies that can distinguish between the MUC1 on cancer cells and that on normal cells. nih.gov For example, the antibody 139H2 targets the immunodominant APDTRPAP sequence within the VNTR. biorxiv.org Mass spectrometry-based sequencing is being used to reverse engineer such antibodies, allowing for the production of recombinant versions with improved consistency for research applications like Western blotting and immunofluorescence. biorxiv.org

Beyond their use as research tools, these antibodies are being developed into therapeutic agents:

Antibody-Drug Conjugates (ADCs): These therapies link a potent cytotoxic drug to an anti-MUC1 antibody, enabling targeted delivery of the drug directly to the tumor cell, minimizing damage to healthy tissues. researchgate.net

Radioimmunotherapy: This approach attaches a radioactive isotope to an anti-MUC1 antibody to deliver targeted radiation to cancer cells. biorxiv.org

Inducing Immune Responses: Some antibodies, like huHMFG1, are designed to induce antibody-dependent cellular cytotoxicity (ADCC), where the antibody flags the cancer cell for destruction by immune cells like NK cells. mdpi.com Others, like the antibody against KL-6/MUC1, can cause MUC1 glycoproteins to aggregate on the cell surface, leading to cancer cell death. mdpi.com

The development of antibodies with high specificity for tumor-associated MUC1 glycoforms, such as PankoMab which recognizes a specific glyco-conformational epitope, is a key area of advancement. nih.gov

CAR T-cell therapy is a revolutionary approach where a patient's T-cells are genetically engineered to express a CAR that recognizes a specific tumor antigen. frontiersin.org For MUC1, the CAR is typically designed using the single-chain variable fragment (scFv) from an antibody that targets the tumor-associated form of MUC1 (tMUC1). frontiersin.org

Preclinical studies have demonstrated the significant potential of MUC1-targeted CAR T-cells against various solid tumors. nih.govnih.gov

Efficacy: In immunocompetent mouse models, MUC1 CAR T-cells have been shown to effectively eliminate pancreatic and breast cancer cells, slow tumor progression, prevent lung metastasis, and prolong survival. nih.govnih.gov They have also shown cytotoxicity against leukemia and intrahepatic cholangiocarcinoma cells in xenograft models. nih.govnih.gov

Specificity: A major focus is developing CARs that specifically target aberrantly glycosylated MUC1, such as the Tn-glycoform (Tn-MUC1), which is a neoantigen present on many adenocarcinomas but not on normal tissues. nih.govupenn.edu CAR T-cells based on the 5E5 antibody, which recognizes Tn-MUC1, have shown high specificity and potent anti-tumor activity. nih.govupenn.edu

Safety: A critical advantage observed in preclinical models is the relative safety of tMUC1-targeted CAR T-cells. Studies in immunocompetent mice showed minimal on-target, off-tumor toxicity, with only transient liver toxicity and no kidney damage or other significant side effects. nih.govnih.gov

Current research aims to overcome challenges associated with solid tumors, such as the immunosuppressive tumor microenvironment. google.com Strategies being explored include dual-targeting CAR T-cells (e.g., targeting both MUC1 and ErbB2) to combat tumor heterogeneity and prevent resistance. frontiersin.org

CAR T-cell TargetCancer ModelKey Preclinical Findings
Tumor-associated MUC1 (tMUC1) Pancreatic and Breast Cancer (immunocompetent mice)Significantly slowed tumor progression, prevented metastasis, prolonged survival with minimal toxicity. nih.govnih.gov
Tn-MUC1 Leukemia and Pancreatic Cancer (xenograft models)Demonstrated target-specific cytotoxicity and controlled tumor growth. nih.gov
Tn-MUC1 Intrahepatic CholangiocarcinomaSpecifically eliminated Tn-MUC1-positive cancer cells in vitro and in vivo. nih.gov
MUC1 and ErbB2 (Dual-Targeting) Head and Neck Squamous Cell CarcinomaEffective in killing tumor cells expressing either or both antigens, potentially overcoming tumor heterogeneity. frontiersin.org

Application of Advanced Computational and Artificial Intelligence Models in this compound Research

The complexity of the MUC1-VNTR, from its genetic variability to its intricate role in protein interactions, makes it an ideal subject for advanced computational and artificial intelligence (AI) approaches. These methods are being applied to accelerate research and gain deeper insights that are not easily achievable through traditional laboratory techniques alone.

Modeling Protein-Protein Interactions: Computational techniques like protein-peptide docking and molecular dynamics simulations are being used to investigate the molecular recognition patterns between the MUC1-VNTR and its binding partners. For example, researchers have used these methods to study the interaction between the MUC1-VNTR's PDTRP motif and the SH3 domain of the CIN85 protein, a complex implicated in cancer progression and metastasis. nih.gov By simulating these interactions at an atomic level, scientists can unveil the specific binding modes and key amino acid residues involved. This structural information is invaluable for the rational, structure-based design of small molecule inhibitors that could disrupt these cancer-promoting interactions. nih.gov

Genomic Analysis with AI: The challenge of accurately genotyping the highly repetitive MUC1-VNTR from short-read sequencing data is being addressed by novel computational pipelines and machine learning algorithms. researchgate.net For instance, the VNtyper tool uses an alignment-free genotyping algorithm based on k-mer frequencies to reliably detect pathogenic frameshift variants in the MUC1-VNTR. nih.gov This approach has successfully identified known mutations and even discovered new pathogenic insertions in cohorts of patients with ADTKD, demonstrating its clinical utility. nih.gov Other bioinformatic methods utilize Hidden Markov Models to statistically detect frameshifts within the coding VNTR. researchgate.net

Future applications of AI in this compound research are poised to expand significantly. Machine learning models could be trained on large-scale genomic and proteomic datasets to:

Predict the pathogenicity of novel VNTR variants.

Identify patients who are most likely to respond to MUC1-targeted immunotherapies based on their specific MUC1 allele and tumor characteristics.

Analyze complex datasets from clinical trials to uncover subtle biomarkers of response or resistance.

Accelerate the discovery and optimization of new therapeutic agents, from small molecule inhibitors to CAR T-cell constructs.

Predictive Modeling for Post-Translational Modifications

The function and antigenicity of the MUC1 protein are heavily influenced by post-translational modifications (PTMs), particularly O-glycosylation within the Variable Number of Tandem Repeats (VNTR) region. Emerging research is increasingly focused on using predictive modeling to understand the complex patterns of these modifications. The MUC1-VNTR consists of repeating 20-amino acid units, with two serines and three threonines per repeat serving as potential O-glycosylation sites oup.com.

Researchers are employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling to elucidate the process of MUC1 O-glycosylation by various polypeptide GalNAc-transferases (GalNAc-Ts), such as GalNAc-T1, T2, T3, and T11. nih.gov These studies have shown that different enzyme isoforms exhibit distinct preferences and a specific order for adding GalNAc moieties to the threonine and serine residues within the VNTR. nih.gov Computational models, including 3D models generated through molecular dynamics simulations, help explain the substrate specificity of these enzymes. For instance, modeling has suggested that hydrophobic interactions, such as between the methyl group of a threonine residue and an alanine in GalNAc-T4, can orient the peptide for efficient glycosylation. nih.gov

These structural approaches are proving to be more accurate in identifying O-glycosylation sites compared to predictions based solely on in vitro glycosylation data. oup.com Understanding these site-specific glycosylation patterns is critical, as they directly impact the peptide's structure and its recognition by the immune system. oup.comnih.gov Future predictive models will likely integrate data on enzyme kinetics, substrate conformation, and the influence of existing glycans on subsequent glycosylation events to create a more comprehensive picture of the MUC1 glycoproteome.

Computational Analysis of Gene-Phenotype Associations Involving this compound

Recent advancements in sequencing and computational analysis have enabled researchers to explore the association between the genetic structure of the MUC1-VNTR and specific phenotypes. The highly polymorphic nature of the VNTR, with repeat numbers varying from 20 to 125, presents a unique opportunity to study its impact on health and disease. biorxiv.orgbiorxiv.org

A significant area of focus is Autosomal Dominant Tubulointerstitial Kidney Disease (ADTKD-MUC1), which is caused by frameshift mutations within the VNTR. elifesciences.orgbiorxiv.org Computational analysis of data from long-read sequencing has been instrumental in correlating structural features of the MUC1-VNTR with the rate of kidney function decline in affected individuals. biorxiv.orgelifesciences.orgbiorxiv.org Studies have developed a genotype-progression model suggesting that disease progression is influenced by the specific configuration of both the wild-type and mutant VNTR alleles. biorxiv.orgelifesciences.orgbiorxiv.org

VNTR Allele FeatureAssociation with Disease ProgressionVariance Explained
Lower number of repeat units on the wild-type alleleCorrelates with faster disease progression~6% biorxiv.orgelifesciences.orgbiorxiv.orgbiorxiv.org
Higher number of repeat units on the mutation-bearing alleleCorrelates with faster disease progression~6% biorxiv.orgelifesciences.orgbiorxiv.orgbiorxiv.org
Increased number of frameshifted repeat unitsCorrelates with faster disease progression~6% biorxiv.orgelifesciences.orgbiorxiv.orgbiorxiv.org

These findings indicate that individual VNTR configurations could serve as prognostic biomarkers, although the modest effect size suggests the involvement of other genetic and environmental modifiers. biorxiv.org Furthermore, computational pipelines like VNtyper and VNtyper-Kestrel are being developed to enable the accurate genotyping of the MUC1-VNTR from more common short-read sequencing data, which could broaden the scope of gene-phenotype association studies. nih.govresearchgate.net

Addressing Research Challenges and Methodological Limitations

Overcoming Sequencing Difficulties of Highly Repetitive Regions

The MUC1-VNTR region presents significant challenges for genetic analysis due to its highly repetitive structure and extremely high guanine/cytosine (GC) content, which exceeds 80%. biorxiv.orgnih.govgenomicsengland.co.ukbiorxiv.org These characteristics make the region largely inaccessible to standard sequencing methods, including Sanger sequencing and Illumina-based short-read sequencing. biorxiv.orgnih.govbiorxiv.org Consequently, the reference sequence for this region is poorly characterized, complicating the detection of pathogenic variants and the interpretation of sequencing data. biorxiv.orgelifesciences.orgbiorxiv.org Mutations causing ADTKD-MUC1 are often missed by diagnostic multi-gene panels, whole-exome sequencing (WES), and whole-genome sequencing (WGS). biorxiv.org

To overcome these limitations, researchers have turned to advanced methodologies. Long-read sequencing, specifically Single Molecule, Real-Time (SMRT) sequencing, has emerged as a powerful tool. elifesciences.orgbiorxiv.orgresearchgate.net This technology can sequence long DNA fragments, allowing for the complete assembly of both VNTR alleles and the precise localization of causative mutations within the repeats. researchgate.netnih.gov

Sequencing MethodApplication to MUC1-VNTRLimitations for MUC1-VNTR
Sanger Sequencing Confirmation of specific mutations found by other methods. nih.govInability to resolve the full repetitive sequence; high GC content poses a major challenge. biorxiv.org
Short-Read Sequencing (e.g., Illumina) Generally fails to map reads accurately within the VNTR. biorxiv.orgnih.gov Bioinformatics pipelines (e.g., VNtyper) are being developed to analyze this data, but may require confirmation. nih.govresearchgate.netReads are too short to span the repeats, leading to ambiguous alignment and missed variants. nih.govnih.gov
Long-Read Sequencing (e.g., SMRT) Enables complete assembly of the VNTR, determination of allele length, and exact positioning of mutations. researchgate.netnih.gov Considered the gold standard for MUC1-VNTR analysis. elifesciences.orgbiorxiv.orgMore laborious and costly compared to short-read methods. researchgate.net
Probe-Extension Assay Detects specific, common mutations like the 59dupC variant. biorxiv.orgelifesciences.orgbiorxiv.orgCannot identify novel or less common mutations within the VNTR. elifesciences.orgbiorxiv.org

The successful application of SMRT sequencing has not only improved diagnostic accuracy for conditions like ADTKD-MUC1 but is also providing high-resolution data on the natural variation and architecture of the VNTR region. biorxiv.orgresearchgate.net

Improving Specificity and Immunogenicity of this compound-based Constructs in Research Models

The MUC1-VNTR is a key target in immunotherapy research due to its altered expression and glycosylation in cancer cells. However, a significant challenge is designing constructs that elicit a potent and specific immune response. The immunogenicity of MUC1-VNTR can be manipulated depending on the nature of the construct used in research models.

Studies have shown that different immunization strategies can selectively favor either a cellular (Th1-type) or humoral (Th2-type) immune response. nih.gov

Peptide-based constructs: Immunization with peptides consisting of two VNTR units (VNTR x 2) or a fusion protein with five units (VNTR x 5) tends to produce a strong antibody response but weak cellular immunity (cytotoxic T lymphocytes, CTLs) and offers limited tumor protection in mouse models. nih.gov

Mannan-fusion protein (MFP): In contrast, conjugating the MUC1 fusion protein to mannan (B1593421) (a polysaccharide) shifts the immune response towards a Th1 profile. This approach generates strong CTL and delayed-type hypersensitivity (DTH) responses, a weaker antibody response, and provides significantly better tumor protection. nih.gov

Improving the specificity of these constructs is also crucial. In many cancers, aberrant O-glycosylation of the MUC1-VNTR exposes new peptide epitopes that are not visible on the heavily glycosylated MUC1 of normal cells. nih.gov The APDTR motif within the repeat is a particularly immunogenic region. nih.gov Research is focused on developing antibodies that specifically target these tumor-associated glycoforms or the exposed peptide backbone. mdpi.comtechnologynetworks.com Additionally, strategies are being developed to target the MUC1-C subunit, which becomes exposed after the cleavage of the MUC1-alpha subunit in cancer cells, offering another avenue for highly specific targeting. mdpi.comnih.gov

Translational Research Avenues from this compound Discoveries (excluding clinical applications)

Identification of Novel Mechanistic Targets for Therapeutic Intervention

Discoveries related to the MUC1-VNTR and the broader MUC1 protein have opened new avenues for translational research by identifying novel mechanistic targets for therapeutic intervention. While the VNTR domain is critical for immunogenicity, the MUC1 C-terminal (MUC1-C) subunit, which is linked to the VNTR-containing subunit, plays a crucial role in oncogenic signaling. nih.gov This makes MUC1-C a promising non-clinical target for disrupting cancer progression.

MUC1-C acts as an oncoprotein that can translocate to the nucleus and regulate the expression of genes involved in key cancer hallmarks, including proliferation, invasion, and drug resistance. nih.gov It achieves this by interacting with various transcription factors, coactivators, and oncoproteins. nih.gov Research has identified several pathways that can be targeted:

Disruption of MUC1-C Dimerization: MUC1-C must form oligomers to become active. Cell-penetrating peptides have been designed to directly bind to the MUC1 cytoplasmic tail, blocking its oligomerization and subsequent oncogenic signaling. nih.gov

Targeting Downstream Effectors: MUC1-C can regulate the expression of immune checkpoint proteins like PD-L1 by recruiting transcription factors such as NF-κB p65 to the PD-L1 promoter. nih.gov This identifies the MUC1-C/NF-κB/PD-L1 axis as a potential target for intervention.

Modulation of Non-coding RNAs: MUC1-C is known to modulate the expression of non-coding RNAs (ncRNAs), such as microRNAs, which in turn regulate carcinogenesis. nih.gov This interaction presents an opportunity to identify novel targets within these regulatory networks.

By focusing on the mechanistic role of MUC1 domains like MUC1-C, researchers can identify and validate novel targets that are fundamental to the protein's cancer-promoting functions, paving the way for future therapeutic strategies. nih.govnih.gov

Development of Non-Clinical Diagnostic Biomarkers

The variable number tandem repeat (VNTR) region of the Mucin 1 (MUC1) protein, designated this compound, is a focal point in the development of non-clinical diagnostic biomarkers due to its propensity for disease-specific alterations, including mutations and aberrant glycosylation. Research in this area is concentrated on creating assays and models that can detect these changes in preclinical settings, paving the way for future clinical diagnostic tools. These efforts primarily target two distinct pathological conditions: Autosomal Dominant Tubulointerstitial Kidney Disease (ADTKD) and various epithelial cancers.

A significant area of research involves the detection of a mutated form of MUC1 known as the MUC1 frameshift protein (MUC1fs). This protein results from a single base insertion into the VNTR region, most commonly a cytosine duplication, which leads to a frameshift mutation. nih.govresearchgate.netnephjc.com The resulting MUC1fs protein is truncated and accumulates within the cytoplasm of renal tubular cells, a key pathogenic event in ADTKD-MUC1. nephjc.comlife-science-alliance.orgnih.gov

To this end, a noninvasive immunohistochemical method has been developed to detect MUC1fs. nih.govresearchgate.netnih.gov This technique utilizes antibodies specifically engineered to recognize the unique C-terminal sequence of the MUC1fs protein. researchgate.net Preclinical validation of this method has been performed on urinary cell smears and kidney biopsy tissues. nih.govoup.com In these research settings, the immunostaining method demonstrated high sensitivity and specificity for identifying individuals with ADTKD-MUC1, including those with novel MUC1 frameshift mutations not detected by standard genetic sequencing. nih.govnih.gov

Another major avenue of non-clinical biomarker development focuses on the altered glycosylation patterns of the this compound region in cancer. In many adenocarcinomas, such as breast cancer, MUC1 is overexpressed and undergoes aberrant O-glycosylation. nih.govnih.govmdpi.com This results in the exposure of novel carbohydrate antigens, like Tn (α-GalNAc-O-serine/threonine), which are typically masked in healthy tissues. nih.govfrontiersin.org

Preclinical studies are leveraging this cancer-specific change to develop diagnostic tools. Monoclonal antibodies that specifically recognize these tumor-associated glycoforms, such as the Tn-MUC1 epitope, have been created and tested in various non-clinical models. nih.govmdpi.com Research using in vitro models with human breast cancer cell lines (MCF7 and T47D) and in vivo animal models has shown that these antibodies can selectively bind to cancer cells expressing the aberrantly glycosylated MUC1. nih.govnih.gov These investigations form the basis for developing future diagnostic assays aimed at early cancer detection. nih.gov

The table below summarizes key non-clinical models employed in the research and development of this compound as a diagnostic biomarker.

Non-Clinical ModelApplication AreaPurposeKey Findings
Urinary Cell Smears ADTKD-MUC1 DiagnosisDevelopment of a noninvasive immunohistochemical assay for MUC1fs protein. nih.govHigh sensitivity (94.2%) and specificity (88.6%) for detecting MUC1fs. nih.gov
Kidney Tissue Biopsies ADTKD-MUC1 PathogenesisValidation of MUC1fs antibody specificity and investigation of protein accumulation. oup.comConfirmed specific intracellular staining of MUC1fs in distal tubules and collecting ducts. nephjc.com
Human Cancer Cell Lines (e.g., MCF7, T47D) Cancer GlycobiologyTo evaluate the surface expression of aberrantly glycosylated MUC1 (Tn-MUC1). nih.govConfirmed surface expression of Tn-MUC1, making it accessible for antibody-based detection. nih.gov
Mouse Models of Cancer Cancer Immunotherapy & DiagnosisTo assess the in vivo targeting of tumor-specific MUC1 glycoforms. nih.govnih.govDemonstrated that antibodies against glycopeptides can induce anti-tumor responses. nih.gov
Patient-Derived Tubular Cells & Organoids ADTKD-MUC1 Drug DiscoveryTo study the cellular mechanisms of MUC1fs accumulation and test potential therapies. life-science-alliance.orgnih.govShowed that a small molecule (BRD4780) could clear MUC1fs deposits in these models. nih.gov

Detailed findings from pivotal research studies underscore the potential of this compound variants as non-clinical diagnostic biomarkers.

Research FindingDisease FocusThis compound VariantDetection MethodSignificance in Non-Clinical Development
Development of MUC1fs-specific antibody ADTKD-MUC1MUC1 frameshift (MUC1fs) proteinImmunohistochemistry / ImmunofluorescenceEnables specific detection of the pathogenic protein in preclinical samples (urine cells, tissues), forming the basis for a potential future diagnostic test. researchgate.netlife-science-alliance.orgnih.gov
Detection of novel MUC1 frameshift mutations ADTKD-MUC1Novel frameshift mutations creating MUC1fsMUC1fs Immunostaining followed by genetic analysisDemonstrates that the protein-based assay can identify patients missed by targeted genetic tests, broadening its potential utility. nih.govnih.gov
Identification of tumor-specific glyco-epitopes Breast and other CancersAberrantly glycosylated MUC1 (e.g., Tn-MUC1)Monoclonal antibodies (e.g., 5E5) in flow cytometry, IHC, and Biacore analysis. nih.govmdpi.comConfirms the existence of cancer-specific targets on the this compound region, essential for developing targeted diagnostic agents. nih.govfrontiersin.org
Preclinical validation of anti-glycopeptide antibodies CancerAberrantly glycosylated MUC1 peptidesIn vitro cytotoxicity assays and in vivo mouse models. nih.govProvides proof-of-concept that the immune system can be directed to recognize this compound glycoforms, supporting their use as biomarkers for immunotherapies. nih.govnih.gov

Q & A

Q. How can researchers enhance reproducibility in this compound functional assays?

  • Methodological Answer : Adopt BRENDA guidelines for enzyme kinetics and MIAME standards for microarray data. Publish full experimental protocols (e.g., antibody dilutions, buffer compositions) in supplemental materials. Use RRIDs (Research Resource Identifiers) for critical reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.